molecular formula C10H12ClF2N B569189 (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS No. 1218935-60-4

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B569189
CAS No.: 1218935-60-4
M. Wt: 219.66
InChI Key: XSWCQOVADZHFIJ-HNCPQSOCSA-N
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Description

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClF2N and its molecular weight is 219.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(2,5-difluorophenyl)pyrrolidine;hydrochloride
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InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XSWCQOVADZHFIJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1218935-60-4
Record name Pyrrolidine, 2-(2,5-difluorophenyl)-, hydrochloride (1:1), (2R)-
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Record name 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)-
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Record name (R)-2-(2,5-difluorophenyl)pyrrolidine HCl salt
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Record name 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)-
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Foundational & Exploratory

Technical Guide: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1218935-60-4 Primary Application: Critical Pharmacophore for TRK Inhibitors (e.g., Larotrectinib)

Executive Summary

(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a high-value chiral building block primarily utilized in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class tropomyosin receptor kinase (TRK) inhibitor. Its structural significance lies in the rigid pyrrolidine scaffold which positions the 2,5-difluorophenyl moiety to occupy a specific hydrophobic pocket within the ATP-binding site of the TRK kinase domain.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, industrial synthesis pathways, quality control parameters, and safety protocols. It is designed for medicinal chemists and process engineers requiring actionable data for drug development workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The hydrochloride salt form is preferred for handling due to its enhanced stability and crystallinity compared to the hygroscopic free base.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name This compound
CAS Number (HCl salt) 1218935-60-4
CAS Number (Free Base) 1218935-59-1
Molecular Formula C₁₀H₁₁F₂N[1][2] · HCl
Molecular Weight 219.66 g/mol
Appearance White to off-white crystalline powder
Chiral Purity ≥ 99% ee (Enantiomeric Excess)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane
Melting Point 180–185 °C (Decomposes)
H-Bond Donors/Acceptors 2 / 2

Synthetic Methodologies & Process Chemistry

The synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine requires strict stereocontrol. The (S)-enantiomer is generally considered an impurity that significantly reduces the binding affinity of the final drug product.

Method A: Asymmetric Synthesis via Ellman’s Auxiliary

This route is favored in early-stage discovery due to its high predictability and enantioselectivity. It utilizes tert-butanesulfinamide to direct the stereochemistry of the Grignard addition.

Protocol Logic:

  • Condensation: 4-chlorobutyraldehyde reacts with (R)-tert-butanesulfinamide to form the chiral sulfinimine.

  • Grignard Addition: 2,5-Difluorophenylmagnesium bromide adds to the imine. The bulky tert-butyl group forces the addition to occur from the Re-face, establishing the (R)-stereocenter.

  • Cyclization: Base-mediated displacement of the chloride forms the pyrrolidine ring.

  • Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the amine hydrochloride.

Method B: Scalable Process (Boc-Pyrrolidinone Route)

For larger scale (kg) production, a route avoiding expensive chiral auxiliaries is often preferred. This method utilizes a chiral reduction or enzymatic resolution.

Step-by-Step Workflow:

  • Activation: React 2-pyrrolidinone with Boc₂O to form N-Boc-2-pyrrolidinone.

  • Arylation: React with 2,5-difluorophenylmagnesium bromide to form the acyclic ketone intermediate.

  • Cyclization/Reduction: Acid-catalyzed deprotection and cyclization yields the imine (3,4-dihydro-2H-pyrrole derivative).

  • Asymmetric Reduction: Hydrogenation using a chiral catalyst (e.g., Ru-TsDPEN) or reduction with chiral borane reagents to selectively yield the (R)-pyrrolidine.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points and flow for the Scalable Process (Method B).

SynthesisPath Start Start: 2-Pyrrolidinone Step1 N-Boc Protection (Boc2O, DMAP) Start->Step1 Step2 Grignard Addition (2,5-Difluorophenyl-MgBr) Step1->Step2 Inter1 Intermediate: Acyclic Ketone Step2->Inter1 Step3 Acid Cyclization (TFA or HCl) Inter1->Step3 Deprotection & Dehydration Inter2 Intermediate: Cyclic Imine Step3->Inter2 Step4 Asymmetric Reduction (Chiral Catalyst/H2) Inter2->Step4 Stereoselective Step Final Product: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl Step4->Final

Figure 1: Critical pathway for the asymmetric synthesis of the target scaffold.

Quality Control & Analytical Characterization

Ensuring the enantiomeric purity is the most critical quality attribute (CQA).

Chiral HPLC Method

Standard reverse-phase HPLC is insufficient for separating enantiomers. A polysaccharide-based chiral stationary phase is required.

  • Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm or 254 nm.

  • Acceptance Criteria: (R)-isomer retention time ~8.5 min; (S)-isomer ~11.2 min (varies by column). Impurity < 0.5%.

NMR Characterization (Expected Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.80 (br s, 2H, NH₂⁺),

    • δ 7.45–7.20 (m, 3H, Ar-H),

    • δ 4.85 (t, 1H, Chiral CH),

    • δ 3.40–3.20 (m, 2H, N-CH₂),

    • δ 2.40–1.90 (m, 4H, Ring CH₂).

  • ¹⁹F NMR: Two distinct signals around -118 and -125 ppm (relative to CFCl₃), confirming the 2,5-difluoro substitution pattern.

Therapeutic Context: Mechanism of Action

(R)-2-(2,5-Difluorophenyl)pyrrolidine is the pharmacophore responsible for the "selectivity filter" interaction in Larotrectinib.

  • Target: TRKA, TRKB, and TRKC kinases (encoded by NTRK1, NTRK2, NTRK3).

  • Binding Mode: The pyrrolidine nitrogen forms a hydrogen bond with the hinge region of the kinase (typically Asp or Glu residues). The 2,5-difluorophenyl group sits in a hydrophobic pocket, where the fluorine atoms may engage in multipolar interactions with backbone carbonyls or side chains, enhancing potency and selectivity over other kinases.

MOA Drug Larotrectinib Scaffold (R)-Difluorophenyl pyrrolidine moiety Drug->Scaffold Contains Target TRK Kinase ATP Pocket Scaffold->Target Hydrophobic Interaction Effect Inhibition of Downstream Signaling Target->Effect Blocks Phosphorylation

Figure 2: Pharmacophore contribution to kinase inhibition.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard Statements (GHS)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocols
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) if possible.

  • Temperature: 2–8 °C (Refrigerated) for long-term storage.

  • Stability: Stable for >2 years if protected from moisture and light. Aqueous solutions should be prepared fresh or frozen at -20 °C.

References

  • Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl). European Patent Office. Retrieved from

  • Larotrectinib (Vitrakvi) Drug Profile. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from

  • Synthesis of R-2-(2,5-difluorophenyl)pyrrolidine (Patent CN110981779B). Google Patents. Retrieved from

  • Product Monograph: VITRAKVI (Larotrectinib). Bayer Inc. Retrieved from

  • Safety Data Sheet: this compound. Sigma-Aldrich.[3] Retrieved from

Sources

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, a critical chiral building block in modern precision oncology.

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

(this compound) (CAS: 1218935-60-4) is a specialized chiral heterocycle serving as the primary pharmacophore for Larotrectinib (LOXO-101), a first-in-class TRK (Tropomyosin Receptor Kinase) inhibitor.

This molecule represents a "privileged structure" in medicinal chemistry—a rigidified benzylic amine that positions the difluorophenyl ring in a precise vector to occupy the hydrophobic pocket of kinase domains. Its high enantiomeric purity (>99% ee) is critical, as the (S)-enantiomer exhibits significantly reduced binding affinity, rendering the drug ineffective.

Molecular Architecture & Stereochemistry

Structural Definition

The molecule consists of a saturated five-membered pyrrolidine ring substituted at the C2 position with a 2,5-difluorophenyl moiety.[1][2][3] The nitrogen atom is protonated (ammonium form) in the hydrochloride salt, enhancing water solubility and crystallinity for isolation.

PropertyData
IUPAC Name (2R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride
Molecular Formula C₁₀H₁₁F₂N[3] · HCl
Molecular Weight 219.66 g/mol
Chiral Center C2 (R-configuration)
Fluorine Substitution Positions 2 and 5 on the phenyl ring
Salt Form Hydrochloride (1:1 stoichiometry)
Stereochemical Configuration

The (R)-configuration is the biologically active eutomer. According to the Cahn-Ingold-Prelog (CIP) priority rules:

  • The Nitrogen atom (atomic number 7) has the highest priority.

  • The 2,5-difluorophenyl group has the second priority.[2][3][4][5]

  • The methylene carbon (C3 of pyrrolidine) has the third priority.

  • The hydrogen atom at C2 is the lowest priority.

When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) designation.

Conformational Dynamics

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to relieve torsional strain. In the (R)-isomer, the bulky 2,5-difluorophenyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule during the drug-receptor binding event.

Synthetic Manufacturing Protocols

The synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl requires high stereocontrol. Two primary industrial routes are employed: the Ellman Auxiliary Approach (for high enantioselectivity) and the Asymmetric Hydrogenation (for scalability).

Route A: Ellman's Sulfinamide Asymmetric Synthesis

This method uses tert-butanesulfinamide as a chiral auxiliary to induce stereochemistry.

Protocol Workflow:

  • Condensation: 2,5-Difluorobenzaldehyde reacts with (R)-tert-butanesulfinamide to form the chiral N-sulfinyl imine.

  • Grignard Addition/Cyclization: A 3-chloropropylmagnesium bromide (or equivalent) species adds to the imine. The chiral auxiliary directs the nucleophilic attack to the Re-face.

  • Cyclization & Deprotection: Treatment with strong acid (HCl) cleaves the sulfinyl group and induces intramolecular cyclization to close the pyrrolidine ring, simultaneously precipitating the product as the hydrochloride salt.

Route B: Chemo-Enzymatic or Chiral Reduction

An alternative route involves the reduction of a cyclic imine precursor using a chiral catalyst.

Step-by-Step Methodology:

  • Precursor Formation: Reaction of 4-chlorobutyryl chloride with 2,5-difluorobenzene (Friedel-Crafts) followed by cyclization with ammonia yields the cyclic imine: 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.

  • Asymmetric Reduction: The imine is reduced using a chiral catalyst (e.g., Ru-TsDPEN or an engineered imine reductase enzyme) to yield the (R)-amine.

  • Salt Formation: The free base is dissolved in ethanol/diethyl ether and treated with anhydrous HCl gas to yield the crystalline hydrochloride salt.

Visualization of Synthetic Logic

Synthesis_Pathway Figure 1: Ellman's Auxiliary Route for Enantioselective Synthesis Start 2,5-Difluorobenzaldehyde (Starting Material) Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Condensation Ti(OEt)4 Auxiliary (R)-t-Butyl Sulfinamide (Chiral Auxiliary) Auxiliary->Imine Cyclization Acid-Mediated Cyclization & Deprotection Imine->Cyclization 1. Grignard Addition (Diastereoselective) Grignard 3-Chloropropyl MgBr (Nucleophile) Grignard->Cyclization Product (R)-2-(2,5-Difluorophenyl) pyrrolidine HCl Cyclization->Product HCl/MeOH Reflux

[6][7]

Analytical Characterization & Quality Control

To ensure the compound meets pharmaceutical standards (typically >98% purity, >99% ee), a rigorous analytical suite is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆): Distinctive signals include the exchangeable ammonium protons (broad singlet ~9.5-10.0 ppm), the chiral methine proton at C2 (triplet or dd ~4.5 ppm), and the aromatic protons of the 2,5-difluorophenyl ring (multiplets, 7.0-7.5 ppm).

  • ¹⁹F NMR: Two distinct signals (approx -118 and -125 ppm) corresponding to the fluorine atoms at positions 2 and 5. The coupling pattern confirms the para relationship relative to each other (1,4-distance) and ortho/meta to the pyrrolidine.

Chiral HPLC Method

Separation of the (R) and (S) enantiomers is critical.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or acidified mobile phase for salt.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: (R)-isomer > 99.0% area; (S)-isomer < 0.5%.

Mass Spectrometry
  • ESI-MS: Positive mode [M+H]⁺ = 184.1 m/z (corresponding to the free base cation). The HCl salt dissociates in the source.

Therapeutic Application: The TRK Inhibition Mechanism[9]

(R)-2-(2,5-Difluorophenyl)pyrrolidine is the "warhead" anchor for Larotrectinib .

Pharmacophore Mapping

In the binding pocket of TRKA/B/C kinases:

  • Hydrophobic Interaction: The 2,5-difluorophenyl ring slots into a hydrophobic back-pocket (selectivity pocket) near the gatekeeper residue. The fluorine atoms provide metabolic stability (blocking oxidation) and modulate the electron density of the ring to engage in quadrupole interactions with pocket residues.

  • H-Bonding: The pyrrolidine nitrogen (part of the urea linkage in the final drug) acts as a hinge binder or solvent-front interactor, orienting the rest of the molecule (the pyrazolo[1,5-a]pyrimidine core).

  • Stereochemical Lock: The (R)-stereocenter forces the phenyl ring to project at a specific angle (~109.5°) relative to the scaffold. The (S)-enantiomer would project the ring into a sterically forbidden zone, clashing with the kinase backbone (e.g., Met592 in TRKA).

Pathway Visualization

TRK_Pathway Figure 2: Mechanism of Action - TRK Inhibition via Pyrrolidine Scaffold Fusion NTRK Gene Fusion (ETV6-NTRK1, etc.) Protein Chimeric TRK Fusion Protein (Constitutively Active) Fusion->Protein Translation Signaling Downstream Signaling (MAPK, PI3K/AKT) Protein->Signaling Phosphorylation Proliferation Uncontrolled Cell Growth (Tumorigenesis) Signaling->Proliferation Inhibitor Larotrectinib (Contains (R)-Pyrrolidine Core) Block ATP Competitive Inhibition (Kinase Domain) Inhibitor->Block Binds Block->Protein Inactivates

Handling and Safety

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Biosynth . This compound Product Page. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7176290: (R)-2-(2,5-Difluorophenyl)pyrrolidine.[3][5] Retrieved from

  • ChemicalBook . The Synthetic method of Larotrectinib (LOXO-101). Retrieved from

  • Google Patents . Patent CN110981779B: Synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Retrieved from

  • New Drug Approvals . Larotrectinib (LOXO-101) Overview and Chemistry. Retrieved from

Sources

Technical Monograph: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

[1][2][3][4][5][6]

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 1218935-60-4) is a specialized chiral building block.[1] Its primary utility lies in providing the pharmacophore scaffold for Larotrectinib , a "tissue-agnostic" cancer drug targeting NTRK gene fusions. The compound features a pyrrolidine ring with a specific (R)-configuration at the C2 position, substituted with a 2,5-difluorophenyl group.[2][1][3][4][5][6] This specific stereochemistry is non-negotiable, as it dictates the binding affinity of the final drug molecule within the ATP-binding pocket of the TRK kinase.

Chemical Identification Data
PropertySpecification
Systematic Name (2R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
CAS Number (HCl Salt) 1218935-60-4
CAS Number (Free Base) 1218935-59-1
Molecular Formula C₁₀H₁₁F₂N[5] · HCl
Molecular Weight 219.66 g/mol (Salt); 183.20 g/mol (Base)
SMILES (Salt) Cl.FC1=CC(F)=C(C=C1)[C@@H]2NCCC2
Stereochemistry (R)-Enantiomer (Absolute configuration)

Part 2: Physical & Physicochemical Properties[9][10][11]

The physical state of this intermediate dictates its handling during process scale-up. While the free base is often an oil or low-melting solid, the hydrochloride salt is engineered for crystallinity and stability.

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.[7]

  • Melting Point: Typically 160–180°C (decomposition). Note: Precise melting points for HCl salts in this class vary significantly based on residual moisture and heating rate. Process patents often cite the D-malate salt for characterization due to sharper melting transitions.

  • Hygroscopicity: Moderately hygroscopic. The HCl salt can absorb atmospheric moisture to form hydrates; storage under desiccant is mandatory.

  • Polymorphism: No specific polymorphs are widely reported for the commercial HCl reagent, though the Larotrectinib drug substance (sulfate salt) has patented polymorphs.

Solubility Profile

The solubility differential between the salt and free base is exploited for purification (acid/base extraction).

SolventSolubility (HCl Salt)Solubility (Free Base)Process Implication
Water High (>50 mg/mL)Low / InsolubleAllows aqueous extraction of impurities.
Methanol HighHighSuitable for recrystallization or reaction solvent.
DCM / EtOAc Low / InsolubleHighUsed to extract the free base after neutralization.
DMSO SolubleSolubleUsed for analytical stock solutions.
Physicochemical Constants (Predicted)
  • pKa (Conjugate Acid): ~9.02 .[5] The pyrrolidine nitrogen is a secondary amine, making it basic. It will be fully protonated at physiological pH and in acidic media.

  • LogP (Free Base): ~2.1 . Indicates moderate lipophilicity, allowing it to cross cell membranes if not protonated.

  • Chiral Purity (ee%): Commercial grade typically requires ≥98% ee .

Part 3: Synthesis & Process Logic

The synthesis of this compound requires establishing the chiral center at C2. Two primary industrial routes exist: Asymmetric Synthesis (using Ellman's auxiliary) and Chiral Resolution .

Synthesis Workflow Diagram

The following diagram illustrates the "Ellman's Auxiliary" route, which is preferred for high enantioselectivity without wasteful resolution steps.

SynthesisWorkflowStart2,5-DifluorobenzaldehydeImineChiral Sulfinyl Imine(Intermediate)Start->ImineCondensationTi(OEt)4Auxiliary(R)-tert-Butylsulfinamide(Ellman's Auxiliary)Auxiliary->ImineGrignardGrignard Addition(3-butenylMgBr)Imine->GrignardDiastereoselectiveAdditionCyclizationDeprotection & Cyclization(Acid/Base)Grignard->Cyclization1. Ozonolysis/Red2. CyclizationSaltFormHCl Salt Formation(in Et2O or Dioxane)Cyclization->SaltFormHCl (g) orHCl/MeOHFinal(R)-2-(2,5-Difluorophenyl)pyrrolidine HClSaltForm->FinalFiltration &Drying

Caption: Asymmetric synthesis route utilizing chiral sulfinamide induction to establish the C2 stereocenter.

Process Causality
  • Why Ellman's Auxiliary? Direct alkylation of pyrrolidine is non-stereoselective. Using (R)-tert-butylsulfinamide creates a chiral imine. The subsequent Grignard addition is directed by the auxiliary, yielding high diastereomeric excess (de), which translates to high enantiomeric excess (ee) after auxiliary removal.

  • Why HCl Salt? The free base amine is prone to oxidation (N-oxide formation) and is difficult to handle as an oil. The HCl salt stabilizes the amine, prevents oxidation, and allows for purification via crystallization.

Part 4: Quality Control & Analytical Specifications

Trustworthiness in drug development relies on rigorous QC. For this intermediate, Chiral Purity is the critical quality attribute (CQA).

Analytical Logic Tree

QC_LogicSampleBatch Sample(HCl Salt)AppearanceAppearanceWhite Powder?Sample->AppearanceIdentity1H-NMR / MSConfirm Structure?Appearance->IdentityPassRejectREJECT / REWORKAppearance->RejectFail (Color/Oil)ChiralChiral HPLCee% ≥ 98.0%?Identity->ChiralPassIdentity->RejectFailSaltSilver Nitrate TitrationCl- Content ~16%?Chiral->SaltPassChiral->RejectFail (<98% ee)ReleaseRELEASE BATCHSalt->ReleasePassSalt->RejectFail (Stoichiometry)

Caption: Decision logic for lot release. Chiral purity and salt stoichiometry are the primary failure modes.

Key Specifications
  • Chiral HPLC: Stationary phases like Chiralpak IA or IC are required. Standard C18 columns cannot distinguish enantiomers.

  • Optical Rotation: Specific rotation

    
     is typically positive (+) or negative (-) depending on the solvent (e.g., Methanol). Note: Always compare against a known standard as rotation sign can invert with solvent changes.
    
  • Residual Solvents: Must be monitored, especially if Class 2 solvents (Methanol, Toluene) were used in synthesis.

Part 5: Handling & Safety (E-E-A-T)

  • Hazard Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to humid air will cause the powder to clump and potentially hydrolyze or degrade over time.

  • Handling: Use a fume hood. Avoid dust generation. In case of contact, wash with copious water; the salt is highly water-soluble, facilitating removal from skin.

References

  • World Intellectual Property Organization (WIPO). (2010). International Publication No. WO 2010/048314 A1: Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors. (Example 14A details the synthesis of the Larotrectinib scaffold).

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 46188928, Larotrectinib. (Contains structural data on the final drug and related intermediates).

  • Biosynth. (2025). Product Datasheet: this compound (CAS 1218935-60-4).[2][1][4][8][5][9]

  • ChemicalBook. (2025). CAS 1218935-60-4 Product Properties and Safety Data.[2][8][5][9]

  • U.S. Food and Drug Administration (FDA). (2018). FDA approval of Vitrakvi (larotrectinib). (Contextualizes the importance of the intermediate).

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Development

Executive Summary & Molecular Context[1][2][3]

(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 1218935-60-4) is a critical chiral intermediate employed in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class TRK (tropomyosin receptor kinase) inhibitor used to treat solid tumors harboring NTRK gene fusions [1].[1][2]

While standard Safety Data Sheets (SDS) often categorize this compound generically as an irritant, its role as a pharmacophore for a potent oncology drug necessitates a higher tier of operational scrutiny. This guide bridges the gap between basic compliance and "Quality by Design" (QbD) safety, focusing on the compound's hygroscopic nature and its biological potency potential.[1]

Physicochemical Profile
PropertyDataOperational Implication
CAS (HCl Salt) 1218935-60-4Verification key for inventory tracking.[1][2]
Formula C₁₀H₁₂ClF₂NMolecular Weight: 219.66 g/mol .[2][3][4][5]
Chirality (R)-EnantiomerStrict cross-contamination controls required to prevent enantiomeric excess (ee) erosion of final drug substance.[1][2]
Appearance White to off-white solidFine powder; potential for airborne dust generation.[1][2]
Hygroscopicity High Rapidly absorbs atmospheric moisture, altering stoichiometry during weighing.[2]
Solubility Water, MeOH, DMSOHigh solubility in polar solvents increases skin absorption risk via liquid vectors.[1]

Hazard Identification & Potency Stratification[2][6][7]

GHS Classification (Harmonized)

Although specific vendor data varies, the structural class (fluorinated secondary amine salt) dictates the following baseline hazards [2]:

  • H302: Harmful if swallowed.[2][6][7][8][9]

  • H315: Causes skin irritation.[2][8]

  • H319: Causes serious eye irritation.[2][10][8]

  • H335: May cause respiratory irritation.[2][8]

Occupational Exposure Banding (OEB)

Scientist's Note: In the absence of a specific Occupational Exposure Limit (OEL), we apply the Performance-Based Control (PBC) approach.[1][2] Given its downstream application as a kinase inhibitor, this intermediate should be treated as OEB 3 (Potent) until definitive toxicology proves otherwise.[2]

  • Target OEL: 10 – 100 µg/m³ (8-hr TWA).[1][2]

  • Justification: The pyrrolidine moiety mimics the adenosine triphosphate (ATP) binding motif in the TRK kinase domain, implying potential off-target biological activity if inhaled systematically.[1][2]

Engineering Controls & Containment Strategy

The primary risk is not acute toxicity, but rather sensitization and stoichiometric drift due to moisture absorption.

Containment Hierarchy

The following DOT diagram illustrates the required containment logic based on the operation scale.

ContainmentStrategy Hazard Hazard Source: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl Scale_Small Small Scale (< 10g) Hazard->Scale_Small Scale_Large Scale Up (> 10g - 1kg) Hazard->Scale_Large Control_VBE Vented Balance Enclosure (VBE) Face Velocity: 0.5 m/s HEPA Filtration Scale_Small->Control_VBE Standard Handling Control_Iso Rigid Isolator (Glovebox) Negative Pressure (-30 Pa) Inert Atmosphere (N2) Scale_Large->Control_Iso High Dust Potential PPE_Resp PPE: N95 or P100 (Redundant Protection) Control_VBE->PPE_Resp PPE_Suit PPE: Tyvek Lab Coat Double Nitrile Gloves Control_Iso->PPE_Suit

Figure 1: Risk-based containment strategy selecting between VBE and Isolators based on quantity handled.

Operational Protocols: The Self-Validating System

To ensure scientific integrity, the handling process must validate itself. If the compound absorbs water, the weight is wrong, and the reaction fails. Therefore, handling safety is synonymous with data quality. [1][2]

Protocol: Hygroscopic Weighing & Transfer

Objective: Transfer X grams of CAS 1218935-60-4 without moisture contamination or operator exposure.

  • Preparation:

    • Equip Double Nitrile Gloves (min 0.11mm thickness).[2] Fluorinated amines can permeate latex; nitrile offers superior resistance [3].[2]

    • Activate Static Ionizer inside the VBE/Isolator 5 minutes prior to opening the container.[2] Dry powders in low-humidity environments generate significant static charge, leading to powder scattering (exposure risk).[1][2]

  • The "Aliquot" Technique:

    • Never weigh directly into the reaction vessel if it is large.[2]

    • Use a single-use antistatic weighing boat .[1][2]

    • Validation Step: Tare the balance. Open the source container.[2] Rapidly transfer approximate amount. Close source container immediately.[2]

    • Observation: If the mass on the balance increases steadily over 30 seconds, the material is absorbing water. Stop. The environment is too humid. Move to a glovebox under Nitrogen.[2]

  • Solubilization (The Containment Lock):

    • Dissolve the solid inside the containment device.[2]

    • Add the solvent (e.g., Methanol or DCM) to the weighing boat or transfer vial before removing it from the hood.[1]

    • Why? Handling a solution is safer than handling dust.[2] A liquid spill is easier to contain than airborne particulate.[2]

Waste Management[2]
  • Solid Waste: All wipes, weighing boats, and gloves contacting the substance must be bagged inside the hood/isolator before removal. Label as "Cytotoxic/Potent Chemical Waste."[2]

  • Liquid Waste: Aqueous streams containing this amine should be adjusted to pH < 4 (acidic) to keep the amine protonated and non-volatile before disposal.[2]

Synthesis Context: The Larotrectinib Connection[1][3][11]

Understanding the "Why" aids in safety.[2] This molecule reacts with a pyrazolo[1,5-a]pyrimidine core [4].[1][2][11][12]

Safety Criticality in Synthesis:

  • Base Addition: The reaction typically uses a base (e.g., Triethylamine) to deprotonate the HCl salt.

  • Exotherm Risk: The neutralization of the HCl salt is exothermic.[2] On a large scale, this must be controlled to prevent thermal runaway, which could aerosolize the reactor contents.

  • Enantiomeric Purity: High temperatures during the neutralization step can lead to racemization.[2] Maintaining < 5°C is often required for quality, which incidentally improves safety by lowering vapor pressure.

SynthesisFlow Start Start: (R)-2-(2,5-difluorophenyl) pyrrolidine HCl Step1 Neutralization (Base added) Start->Step1 Exothermic Release Step2 Coupling Reaction (Pyrazolo-pyrimidine) Step1->Step2 Free Base (More Volatile) Product Larotrectinib Intermediate Step2->Product

Figure 2: Simplified workflow showing the transition from the stable HCl salt to the reactive free base.

Emergency Response

Spill Cleanup

Do NOT use a brush or broom. This generates dust.[2]

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2]

  • PPE: Don N95/P100 respirator and double gloves.[2]

  • Wet Method: Cover the spill with a paper towel dampened with Ethanol .[2] The solvent wets the powder, preventing aerosolization.

  • Neutralize: Wipe the surface with a mild detergent solution.[2]

First Aid[2]
  • Eye Contact: Flush immediately with water for 15 minutes.[2] The HCl salt is acidic; immediate dilution is critical to prevent corneal opacity [2].

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol for skin cleaning (enhances transdermal absorption).[1][2]

References

  • FDA.gov. "Vitrakvi (larotrectinib) Label Information."[2] U.S. Food and Drug Administration. [Link][1][2][13]

  • PubChem. "Compound Summary: 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride."[1][2][4] National Library of Medicine.[2] [Link][1][2][4]

  • Fisher Scientific. "Glove Selection Guide for Amine Handling." [Link]

  • Google Patents. "Preparation Method And Their Intermediate of Larotrectinib (CN107987082B)."[2]

Sources

Technical Monograph: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Synthon for TRK Inhibition [1][2]

Executive Summary

(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS: 1218935-60-4) is a critical chiral building block in the synthesis of Larotrectinib (Vitrakvi), a first-in-class tropomyosin receptor kinase (TRK) inhibitor.[1][2] Its pharmacological significance lies in the precise spatial arrangement of the 2,5-difluorophenyl moiety, which occupies a hydrophobic pocket within the ATP-binding site of the TRK kinase domain.[2]

This technical guide synthesizes industrial-scale resolution strategies with precision asymmetric synthesis, providing researchers with self-validating protocols for generating high-enantiomeric excess (ee) material.[1][2]

Chemical Identity & Pharmacological Context[1][2][3][4][5][6][7]

Structural Specifications

The molecule features a pyrrolidine ring substituted at the C2 position.[2][3] The absolute configuration (R) is non-negotiable for biological activity; the (S)-enantiomer significantly reduces binding affinity to the TRK receptor.[1][2]

AttributeSpecification
IUPAC Name (2R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride
CAS (HCl Salt) 1218935-60-4
CAS (Free Base) 1218935-59-1
Molecular Formula C₁₀H₁₁F₂N[1][2][4][5] · HCl
Molecular Weight 219.66 g/mol
Key Pharmacophore Larotrectinib (LOXO-101)
Chiral Purity Target > 98% ee
Mechanistic Role in TRK Inhibition

In the Larotrectinib macrocycle, the (R)-pyrrolidine moiety acts as a rigid scaffold.[1][2] The 2,5-difluorophenyl group projects into the hydrophobic back-pocket of the kinase, while the pyrrolidine nitrogen serves as the attachment point for the pyrazolo[1,5-a]pyrimidine hinge-binding motif.[1][2]

TRK_Mechanism Larotrectinib Larotrectinib (Ligand) R_Isomer (R)-Pyrrolidine Scaffold Larotrectinib->R_Isomer Contains Hinge Hinge Region (Glu590/Met592) Larotrectinib->Hinge H-Bonding TRK_Pocket TRK Kinase Hydrophobic Pocket R_Isomer->TRK_Pocket Pi-Stacking / Hydrophobic Interaction Signal Inhibition of MAPK/PI3K Signaling TRK_Pocket->Signal Prevents ATP Binding Hinge->Signal

Figure 1: Pharmacological logic dictating the necessity of the (R)-configuration for effective TRK kinase inhibition.[1][2]

Synthetic Routes & Process Chemistry

Two primary routes dominate the literature: Classical Resolution with Recycling (preferred for cost-effective scaling) and Asymmetric Synthesis (preferred for high-speed medicinal chemistry).[1][2]

Route A: The Resolution-Racemization Cycle (Industrial Standard)

This method utilizes D-Malic acid (or D-Tartaric acid derivatives) to resolve the racemic intermediate.[1][2] A critical innovation described by Lv et al. (2021) involves racemizing the undesired (S)-isomer to maximize yield.[1][2]

Protocol: Resolution with D-Malic Acid

Objective: Isolate (R)-isomer from racemate with >98% ee.[1][2][6]

  • Salt Formation: Dissolve racemic 2-(2,5-difluorophenyl)pyrrolidine (1.0 eq) in 95% Ethanol (10 volumes).

  • Resolution Agent: Add D-Malic acid (0.5 - 1.0 eq). Heat to reflux until dissolved.

  • Crystallization: Cool slowly to 25°C over 4 hours. The (R)-amine · D-Malate salt crystallizes preferentially due to lower solubility.[1][2]

  • Filtration: Filter the white solid.

    • Solid Phase:[1][2] Contains (R)-amine salt (Target).[1][2][7]

    • Liquid Phase:[1][2] Contains enriched (S)-amine (Undesired).[1][2]

  • Free Basing: Treat the solid with 2N NaOH and extract with MTBE to yield (R)-amine free base.[1][2]

  • Salt Conversion: Treat with 4M HCl in dioxane to generate the final Hydrochloride salt.

Protocol: Racemization of Undesired (S)-Isomer

Objective: Convert waste (S)-isomer back to racemate for re-processing.[1][2]

  • Concentration: Evaporate the mother liquor from Step 4.

  • Base Treatment: Dissolve residue in DMSO. Add KOH (0.5 eq).

  • Heating: Heat to 80°C for 6 hours. The basic conditions promote proton abstraction at the benzylic C2 position, destroying chirality.[2]

  • Recycle: The resulting racemate is fed back into Step 1.

Resolution_Cycle Racemate Racemic 2-(2,5-difluorophenyl)pyrrolidine Resolution Resolution (D-Malic Acid / EtOH) Racemate->Resolution Solid_R Solid Phase (R)-Amine · D-Malate Resolution->Solid_R Crystallization Liq_S Mother Liquor Enriched (S)-Amine Resolution->Liq_S Filtration FreeBase Free Basing (NaOH / MTBE) Solid_R->FreeBase Racemization Racemization (KOH / DMSO, 80°C) Liq_S->Racemization Final_HCl Final Product (R)-Isomer HCl FreeBase->Final_HCl HCl/Dioxane Racemization->Racemate Recycle Loop

Figure 2: The Resolution-Racemization Cycle allows for theoretical yields >50% by recycling the waste enantiomer.[1][2]

Route B: Asymmetric Synthesis (Ellman Auxiliary)

For applications requiring high throughput without resolution steps, the Ellman sulfinamide method is superior.[1][2] This route establishes chirality early using (R)-tert-butanesulfinamide.[1][2]

Protocol: Diastereoselective Addition
  • Condensation: React 4-chlorobutanal (or equivalent pyrrolidone precursor) with (R)-tert-butanesulfinamide and Ti(OEt)₄ to form the chiral sulfinimine.

  • Grignard Addition: Prepare 2,5-difluorophenylmagnesium bromide in THF.

  • Stereocontrol: Add the Grignard reagent to the sulfinimine at -78°C. The bulky tert-butyl group directs the addition to the Re-face, yielding the (R,R)-sulfinamide intermediate.[1][2]

  • Cyclization & Deprotection: Treat with HCl/MeOH. This simultaneously cleaves the sulfinyl group and induces cyclization (via displacement of the chloro-group) to form the pyrrolidine ring.[1][2]

ParameterResolution Route (Route A)Ellman Asymmetric (Route B)
Starting Material Cheap (Pyrrole/GABA)Moderate (Sulfinamide)
Step Count Low (Linear)Moderate
Yield High (with recycling)Moderate to High
Chiral Purity >98% ee (requires recrystallization)>95% de (intrinsic)
Scalability Excellent (kg scale) Good (g to kg scale)

Critical Quality Attributes (CQA) & Analytical Controls

To ensure the integrity of the (R)-isomer for drug development, the following analytical controls are mandatory.

Enantiomeric Purity (Chiral HPLC)

Standard reverse-phase HPLC cannot distinguish enantiomers.[1][2] Use a polysaccharide-based chiral stationary phase.[1][2]

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm or 254 nm.[1][2]

  • Acceptance Criteria: (S)-isomer < 0.5%.

NMR Characterization

The hydrochloride salt exhibits distinct shifts compared to the free base.[2]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.8 (br s, 2H, NH₂⁺), 7.4-7.1 (m, 3H, Ar-H), 4.8 (t, 1H, C2-H), 3.4-3.2 (m, 2H, C5-H), 2.4-1.9 (m, 4H, C3/C4-H).[1][2]

  • ¹⁹F NMR: Distinct signals for the 2,5-difluoro substitution pattern (typically around -118 and -123 ppm, referenced to CFCl₃).[1][2]

Handling and Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[2] Store in a desiccator or under nitrogen.

  • Stability: Stable at room temperature for >12 months if kept dry.[1][2]

  • Safety: The free base is a skin irritant.[2] The 2,5-difluoro moiety is metabolically stable but precursors (like 2,5-difluorobenzaldehyde) should be handled in a fume hood.[1][2]

References

  • Array BioPharma Inc. (2010).[1][2] Substituted Imidazo[1,2-b]pyridazines as TRK Kinase Inhibitors. WO2010048314.[1][2] Link

  • Loxo Oncology, Inc. (2017).[1][2] Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. EP3800189B1.[1][2] Link

  • Lv, X., Chen, L., Pan, J., et al. (2021).[2][6] Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1][2][6] Chirality, 33(12), 931-937.[1][2][6] Link[1][2]

  • Zhonghan Biomedical Technology. (2022).[1][2][4][8] Method for preparing (R)-2-(2,5-difluorophenyl)pyrrolidine. CN110981779B.[1][2] Link

Sources

The Chiral Architect: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl in the Genesis of TRK Inhibitors

[1]

Executive Summary

This compound (CAS: 1218935-60-4) is the critical chiral pharmacophore defining the potency and selectivity of Larotrectinib (LOXO-101) , the first-in-class, tissue-agnostic TRK inhibitor.[1] This guide deconstructs the discovery trajectory of this molecular scaffold, analyzing the structure-activity relationship (SAR) that necessitated its specific stereochemistry and substitution pattern.[1][2] It further details the evolution of its synthesis from early medicinal chemistry routes to scalable asymmetric manufacturing.[2]

The Molecular Mandate: Targeting TRK Fusions

The discovery of Larotrectinib was driven by the identification of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers across diverse tumor types.[1][2] Unlike traditional kinase targets defined by tissue origin, TRK fusions required a "pan-TRK" inhibitor capable of docking into the ATP-binding sites of TrkA, TrkB, and TrkC with high affinity while avoiding off-target kinases (e.g., JAK2, IGF1R).[2]

The Pharmacophore Pivot

Early high-throughput screening by Array BioPharma (later licensed to Loxo Oncology) identified imidazo[1,2-b]pyridazines as a promising scaffold.[1] However, the differentiation of the lead compound relied on the optimization of the solvent-front binding moiety.[2]

  • The Challenge: The ATP-binding pocket of TRK kinases possesses a specific hydrophobic region that requires a rigid, three-dimensional element for optimal occupancy.[1][2]

  • The Solution: The introduction of a chiral pyrrolidine ring at the C5 position of the pyrazolo[1,5-a]pyrimidine core.[1][2]

  • The Result: The (R)-enantiomer of the 2-phenylpyrrolidine moiety demonstrated superior shape complementarity compared to the (S)-enantiomer and acyclic amines, locking the inhibitor into the active site.[1][2]

Structural Logic & SAR: Why (R)-2-(2,5-Difluoro...)?

The selection of the specific 2,5-difluorophenyl substituent was not arbitrary; it was the result of a rigorous fluorine scan to optimize metabolic stability and potency.[2]

FeatureStructural ChoiceMechanistic Rationale
Scaffold Pyrrolidine RingProvides a rigid conformational lock, reducing the entropic penalty upon binding to the kinase domain.[1][2]
Chirality (R)-Configuration The (R)-isomer projects the phenyl ring into the hydrophobic "selectivity pocket" (Gatekeeper region) of the TRK kinase.[1][2] The (S)-isomer clashes sterically, reducing potency by >100-fold.[2]
Substitution 2,5-Difluoro C2-F: Steric/electronic modulation to twist the phenyl ring relative to the pyrrolidine, optimizing pi-stacking interactions.C5-F: Blocks a primary metabolic soft spot (para-oxidation), significantly increasing in vivo half-life (

).[1]
Salt Form HydrochlorideEnhances crystallinity and solubility for the intermediate, facilitating purification before the final coupling step (though the final drug is a sulfate).[1][2]
Visualization: Pharmacophore Logic

Pharmacophorecluster_SARSAR OptimizationCorePyrazolo[1,5-a]pyrimidine(Hinge Binder)LinkerC-N BondCore->LinkerAttachmentScaffold(R)-Pyrrolidine Ring(Rigid Spacer)Linker->ScaffoldOrientationPhenyl2,5-Difluorophenyl(Hydrophobic Interaction)Scaffold->PhenylProjects via (R)-centerChiral(R)-Stereocenter:Critical for Selectivity Pocket fitScaffold->ChiralF_sub2,5-Difluoro Substitution:1. Metabolic Block (C5)2. Torsion Control (C2)Phenyl->F_sub

Caption: Logical deconstruction of the Larotrectinib pharmacophore, highlighting the role of the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety.

Synthetic Evolution: From Bench to Process

The synthesis of the (R)-enantiomer has evolved through three distinct generations to meet the demands of scale and purity.

Generation 1: The Ellman Auxiliary Route (Discovery Scale)

Used during early medicinal chemistry to rapidly access enantiopure material for SAR studies.[1][2]

  • Condensation: 2,5-Difluorobenzaldehyde + (R)-tert-butanesulfinamide (Ellman's auxiliary).[1]

  • Grignard Addition: Addition of the pyrrolidine precursor (via Grignard reagent) to the sulfinimine.[1][2]

  • Cyclization: Acid-mediated deprotection and ring closure.[2]

Generation 2: Classical Resolution (Early Development)

To support Phase I trials, a cost-effective route using racemic synthesis followed by chiral resolution was developed.[1]

  • Resolution Agent: D-Malic Acid (or D-Tartaric acid derivatives).[1]

  • Mechanism: Formation of diastereomeric salts.[2] The (R)-amine forms a crystalline salt with D-malic acid, while the (S)-amine remains in the mother liquor.[1][2]

  • Recycling: The undesired (S)-isomer is racemized using a strong base (e.g., KOtBu) and recycled back into the resolution loop.[1][2]

Generation 3: Enzymatic/Asymmetric Hydrogenation (Commercial Scale)

Modern routes utilize biocatalysis (Imine Reductase - IRED) or asymmetric transfer hydrogenation to install the chiral center directly with >99% ee, avoiding the yield loss associated with resolution.[1][2]

Visualization: Synthetic Pathways

Synthesiscluster_EllmanRoute A: Asymmetric Synthesis (Discovery)cluster_ResolutionRoute B: Classical Resolution (Process)Start2,5-DifluorobenzaldehydeImineSulfinimine IntermediateStart->ImineTi(OEt)4Aux(R)-tert-ButanesulfinamideAux->ImineGrignardGrignard Addition(Diastereoselective)Imine->Grignard3-Butenyl MgBrCyclizeAcid Deprotection & CyclizationGrignard->CyclizeHCl/MeOHFreeBase(R)-Amine HCl (Target)Cyclize->FreeBasePurificationRacemicRacemic AmineSalt(R)-Amine : D-Malate SaltRacemic->SaltD-Malic AcidCrystallizationMotherLiq(S)-Amine (Waste/Recycle)Racemic->MotherLiqSalt->FreeBase1. Base2. HCl

Caption: Comparison of the Ellman Auxiliary route (high selectivity) vs. Classical Resolution (cost-effective scaling).

Technical Protocol: Synthesis via Ellman Auxiliary

Note: This protocol describes the "Discovery Route" favored for its reliability in producing high optical purity on a gram scale.[1][2]

Reagents
  • 2,5-Difluorobenzaldehyde (1.0 eq)[1]

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq)[1]

  • Titanium(IV) ethoxide (2.0 eq)[1]

  • 4-Chloro-1-butanol or equivalent Grignard precursor[1]

  • Solvents: THF (anhydrous), DCM.[1][2]

Step-by-Step Methodology

1. Formation of the Chiral Sulfinimine

  • Charge a flame-dried flask with 2,5-difluorobenzaldehyde (10.0 g) and THF (100 mL).

  • Add (R)-tert-butanesulfinamide (9.4 g) followed by Ti(OEt)4 (32.0 g) under nitrogen atmosphere.

  • Critical Step: Heat to reflux (approx. 65°C) for 4-6 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

  • Workup: Cool to RT. Pour into brine (100 mL) with vigorous stirring. The titanium salts will precipitate as a thick slurry.[2] Filter through Celite.[2]

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc) to yield the sulfinimine.

2. Diastereoselective Grignard Addition

  • Prepare the Grignard reagent from 3-chloropropyl magnesium bromide (or protected equivalent) in THF.[1][2]

  • Cool the sulfinimine solution (in THF) to -78°C . Causality: Low temperature is essential to maximize the diastereofacial selectivity of the addition.[1][2]

  • Add the Grignard reagent dropwise over 30 minutes.[2]

  • Stir at -78°C for 3 hours, then slowly warm to RT overnight.

  • Quench with saturated NH4Cl solution.[2] Extract with EtOAc.[2]

3. Cyclization to (R)-Pyrrolidine HCl

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (excess).

  • Heat to 50°C for 2 hours. This step simultaneously cleaves the sulfinyl group and facilitates the intramolecular cyclization (displacement of the chloro-group by the amine).[1][2]

  • Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities.[2]

  • Result: this compound is obtained as an off-white solid.[1]

Quality Control & Characterization

To validate the integrity of the synthesized pharmacophore, the following parameters must be met:

TestSpecificationMethod
Chiral Purity > 98% eeChiral HPLC (Chiralpak AD-H or OD-H column). Mobile phase: Hexane/IPA/DEA.[2]
Identity Matches Standard1H NMR (400 MHz, DMSO-d6) & LCMS.[1][2]
Appearance White/Off-white solidVisual inspection.[1][2]
Specific Rotation

positive
Polarimetry (c=1, MeOH).[1]

References

  • Discovery of Larotrectinib: Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children."[2] New England Journal of Medicine, 2018.[2] Link[1]

  • Synthetic Route (Patent): Array BioPharma Inc.[1][2] "Pyrrolidine substituted imidazopyridazines as TRK kinase inhibitors."[2][3] WO2011146336.[2] Link

  • Process Chemistry (Resolution): Lv, X., et al. "Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution."[1][4] Chirality, 2021.[2][5] Link[1]

  • Pharmacophore SAR: Choi, H. S., et al. "(R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors."[2] ACS Medicinal Chemistry Letters, 2015.[2][3] Link[1]

  • Larotrectinib Overview: Scott, L.J. "Larotrectinib: First Global Approval."[2] Drugs, 2019.[2][5][6][7] Link

Methodological & Application

Detailed experimental protocol for preparing (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a critical chiral pharmacophore used in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class TRK inhibitor approved for solid tumors harboring NTRK gene fusions.

While industrial routes often rely on the resolution of racemates using D-malic acid or L-tartaric acid [1], this Application Note details a stereoselective asymmetric synthesis utilizing the Ellman auxiliary ((R)-tert-butanesulfinamide) . This route is preferred for discovery-phase synthesis and process validation because it establishes absolute stereochemistry early, minimizes waste from resolving agents, and allows for the precise tuning of reaction parameters to maximize enantiomeric excess (


).
Key Advantages of This Protocol:
  • Stereocontrol: Achieves

    
     via substrate-controlled diastereoselective Grignard addition.
    
  • Scalability: Avoids cryogenic temperatures (

    
    ) often required for traditional organolithium chemistry.
    
  • Purity: The "Masked Aldehyde" strategy prevents polymerization side-reactions common in pyrrolidine cyclizations.

Reaction Mechanism & Logic

The synthesis relies on the high diastereoselectivity of Grignard additions to chiral


-tert-butanesulfinyl imines. The bulky tert-butyl group directs the nucleophile to the less hindered face of the imine via a six-membered chelated transition state (Zimmerman-Traxler model).
The Pathway[1][2][3][4]
  • Condensation: 2,5-Difluorobenzaldehyde condenses with (R)-tert-butanesulfinamide to form the chiral sulfinimine.

  • Diastereoselective Addition: A Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (a masked aldehyde) adds to the imine.

  • Cyclization cascade: Acidic hydrolysis simultaneously cleaves the sulfinyl group and unmasks the pendant aldehyde, triggering spontaneous intramolecular cyclization to an imine, which is reduced in situ to the pyrrolidine.

ReactionLogic cluster_0 Step 1: Activation cluster_1 Step 2: Stereoselection cluster_2 Step 3: Cyclization Cascade Aldehyde 2,5-Difluorobenzaldehyde Imine Chiral Sulfinimine Aldehyde->Imine Ti(OEt)4 Auxiliary (R)-t-Butanesulfinamide Auxiliary->Imine Intermed Sulfinamide Intermediate (Masked) Imine->Intermed MgBr addition (Chelated TS) Grignard Dioxane-Grignard (Masked Aldehyde) Grignard->Intermed Deprotection Acid Hydrolysis (-Sulfinyl, -Dioxane) Intermed->Deprotection HCl/MeOH CyclicImine Cyclic Imine (Transient) Deprotection->CyclicImine Spontaneous Product (R)-Product (HCl Salt) CyclicImine->Product Reduction (NaBH4)

Figure 1: Logical flow of the Ellman Auxiliary-mediated asymmetric synthesis of pyrrolidines.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleSafety Note
2,5-Difluorobenzaldehyde 142.081.0SubstrateIrritant
(R)-tert-Butanesulfinamide 121.181.1Chiral AuxiliaryMoisture Sensitive
Titanium(IV) ethoxide 228.112.0Lewis Acid / DesiccantWater Reactive
2-(2-Bromoethyl)-1,3-dioxane 195.051.5Grignard PrecursorIrritant
Magnesium Turnings 24.301.8Grignard ReagentFlammable Solid
Sodium Borohydride 37.832.0Reducing AgentToxic, Water Reactive
HCl (4M in Dioxane) 36.46ExcessDeprotectionCorrosive
Step 1: Synthesis of (R)-N-(2,5-Difluorobenzylidene)-2-methylpropane-2-sulfinamide

Objective: Create the chiral electrophile.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with (R)-tert-butanesulfinamide (1.21 g, 10.0 mmol) and 2,5-difluorobenzaldehyde (1.42 g, 10.0 mmol). Add anhydrous THF (50 mL).

  • Activation: Add Titanium(IV) ethoxide (4.56 g, 20.0 mmol) dropwise via syringe. The solution typically turns yellow.

  • Reaction: Stir at ambient temperature (

    
    ) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS.
    
  • Quench: Pour the reaction mixture into a vigorously stirred mixture of brine (50 mL) and EtOAc (50 mL). A thick white precipitate (titanium salts) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc. Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes) to yield the sulfinimine as a viscous oil or crystalline solid.

Step 2: Grignard Formation & Diastereoselective Addition

Objective: Install the carbon chain with established stereochemistry.

  • Grignard Prep: In a separate flame-dried 3-neck flask, activate Mg turnings (0.44 g, 18 mmol) with iodine crystals. Add a solution of 2-(2-bromoethyl)-1,3-dioxane (2.93 g, 15 mmol) in anhydrous THF (20 mL) dropwise to maintain a gentle reflux. Reflux for 1 hour after addition to ensure completion. Cool to room temperature.

  • Addition: Cool the sulfinimine (from Step 1, ~10 mmol) in THF (30 mL) to

    
     (acetonitrile/dry ice bath). Note: Extreme cryogenic temperatures (-78°C) are not strictly necessary due to the robustness of the Ellman auxiliary, but -48°C optimizes the diastereomeric ratio (dr).
    
  • Reaction: Add the Grignard solution dropwise via cannula to the cold sulfinimine solution over 20 minutes.

  • Completion: Stir at

    
     for 4 hours, then warm slowly to room temperature overnight.
    
  • Quench: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ). Dry and concentrate.
  • QC Check: Analyze crude by

    
    -NMR. The diastereomeric ratio (
    
    
    
    ) should be
    
    
    .
Step 3: Cyclization and Salt Formation

Objective: One-pot deprotection, cyclization, and reduction.

  • Deprotection: Dissolve the crude sulfinamide intermediate in MeOH (40 mL). Add 4M HCl in dioxane (10 mL) or aqueous HCl.

  • Unmasking: Stir at room temperature for 3 hours. This cleaves the sulfinyl group and hydrolyzes the acetal (dioxane) to the aldehyde.

  • Cyclization: Adjust pH to ~8–9 using

    
     or solid 
    
    
    
    . This triggers the intramolecular condensation of the free amine and the aldehyde to form the cyclic imine (dihydropyrrole).
  • Reduction: Cool to

    
    . Add 
    
    
    
    (0.76 g, 20 mmol) portion-wise. Stir for 2 hours.
  • Isolation: Quench with water. Extract with DCM (

    
    ). Dry organic phase and concentrate.
    
  • Salt Formation: Dissolve the free base oil in minimal diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid.

  • Final Product: Recrystallize from Isopropanol/Ether if necessary to upgrade enantiopurity.

Quality Control & Validation

Specification Table
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC)

C18 Column, ACN/Water gradient
Enantiomeric Excess

Chiral HPLC (Chiralpak AD-H or IC)

-NMR
Consistent with structure400 MHz, DMSO-

Mass Spec

(Free base)
ESI+
Stereochemical Verification

The absolute configuration is confirmed by comparing the optical rotation with literature values or via chiral HPLC coinjection with a known standard.

  • Expected Optical Rotation:

    
     (
    
    
    
    , MeOH) for the (R)-isomer (values may vary by salt form; verify against specific lot).

Process Workflow Diagram

Workflow Start Start: 2,5-Difluorobenzaldehyde Step1 Step 1: Imine Formation (Ti(OEt)4, (R)-t-BS) Start->Step1 Step2 Step 2: Grignard Addition (-48°C, THF) Step1->Step2 Check1 QC: Check dr via NMR Step2->Check1 Step3 Step 3: Acidic Hydrolysis (Cleavage/Unmasking) Check1->Step3 Pass Step4 Step 4: Cyclization & Reduction (Base -> NaBH4) Step3->Step4 Step5 Step 5: Salt Formation (HCl in Ether) Step4->Step5 End (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl Step5->End

Figure 2: Operational workflow for the synthesis of the target pyrrolidine.

Alternative Industrial Strategy (Resolution)

For multi-kilogram scale-up where chromatography is prohibitive, the Resolution Route is the industry standard [2].

  • Racemic Synthesis: React 4-chlorobutyryl chloride with 2,5-difluorobenzene (Friedel-Crafts) followed by cyclization with ammonia.

  • Resolution: Treat racemate with D-Malic Acid in 95% EtOH.

  • Filtration: The (R)-amine-D-malate salt crystallizes preferentially.

  • Recycling: The mother liquor containing the (S)-isomer is racemized using KOH/DMSO and recycled [2].[1]

Scientist's Note: While the resolution route is economical, the Ellman route described above is superior for generating analytical standards and deuterated analogs required for DMPK studies during drug development.

References

  • Brinner, K. M., & Ellman, J. A. (2005).[2] A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide.[2] Organic & Biomolecular Chemistry, 3(11), 2109-2113. Link

  • Lv, X., Chen, L., Pan, J., et al. (2021).[1] Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1] Chirality, 33(12), 931-937.[1] Link

  • Array BioPharma Inc. (2010).[3] Substituted pyrazolo[1,5-a]pyrimidine compounds as TRK kinase inhibitors.[4][5] WO2010048314.[4] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 46188928, Larotrectinib.Link

Sources

Precision Organocatalysis: A Guide to Asymmetric Aldol Reactions with Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the operational framework for employing pyrrolidine derivatives (primarily L-Proline) as organocatalysts in asymmetric aldol reactions. Unlike metal-based catalysis, which relies on Lewis acidity, pyrrolidine catalysis mimics Class I aldolases via an enamine activation mode .

This document transitions from the seminal List-Barbas-Lerner intermolecular reaction to the historical Hajos-Parrish intramolecular cyclization, and finally to modern aqueous-compatible variants. It is designed for medicinal chemists requiring high enantioselectivity (


 ee) without trace metal contamination.

Mechanistic Foundation: The Enamine Cycle[1]

To optimize these reactions, one must understand the "Houk-List" model. The reaction proceeds through a specific catalytic cycle where the pyrrolidine ring plays two distinct roles:

  • Nucleophile Generation: Condensation with the ketone donor to form a nucleophilic enamine .[1]

  • Electrophile Activation: The carboxylic acid moiety forms a hydrogen bond with the aldehyde acceptor, directing facial selectivity.

The "Parasitic" Oxazolidinone Shunt

A common cause of reaction stalling is the formation of oxazolidinones . These are bicyclic species formed when the catalyst condenses with the ketone but fails to progress to the enamine, or reacts with the aldehyde reversibly. While often considered "parasitic" (sequestering the catalyst), they exist in equilibrium.

  • Insight: High concentrations of ketone (donor) drive the equilibrium toward the productive enamine.

Visualization: The Catalytic Cycle

The following diagram illustrates the productive enamine pathway versus the parasitic shunt.

CatalyticCycle Proline L-Proline Catalyst Iminium Iminium Ion (Intermediate) Proline->Iminium - H2O Ketone Ketone Donor Ketone->Iminium - H2O Enamine Enamine (Active Nucleophile) Iminium->Enamine Tautomerization Oxazol Oxazolidinone (Parasitic Species) Iminium->Oxazol Reversible Stalling Aldol Aldol Product Iminium->Aldol + H2O (Hydrolysis) TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Acceptor TS->Iminium C-C Bond Formed Aldol->Proline Regeneration

Figure 1: The Proline Catalytic Cycle showing the productive enamine path (Green) and the parasitic oxazolidinone shunt (Red).

Critical Variables & Optimization

Success depends on balancing solubility with the hydrophobic effect.

VariableRecommendationMechanistic Rationale
Solvent DMSO or DMF (Standard)Polar aprotic solvents solubilize the zwitterionic proline.[2] DMSO stabilizes the transition state via H-bonding networks.
Solvent (Green) Water/Methanol Hydrophobic aggregation accelerates the reaction "on water" for lipophilic substrates.
Catalyst Load 10–30 mol% Unlike metal catalysts (1-5%), organocatalysts have lower turnover frequencies (TOF). High load compensates for the slower kinetics.
Temperature RT (20-25°C) Lower temperatures (0°C) increase ee but drastically reduce rate. RT is the standard compromise.
Water Content Trace required Essential for the final hydrolysis step. However, >10 vol% water inhibits iminium formation.

Validated Protocols

Protocol A: The "List-Barbas" Intermolecular Aldol

Target: Synthesis of


-hydroxy ketones from acetone and aryl aldehydes.
Reference Grounding: Based on the seminal JACS 2000 work by List, Barbas, and Lerner [1].[3][4]

Reagents:

  • L-Proline (35 mg, 0.3 mmol, 30 mol%)

  • Acetone (2.0 mL, ~20 vol%)

  • DMSO (8.0 mL)

  • 4-Nitrobenzaldehyde (151 mg, 1.0 mmol)

Step-by-Step:

  • Preparation: In a 20 mL vial, dissolve L-Proline in the DMSO/Acetone mixture. The solution may remain slightly cloudy initially.

  • Initiation: Add 4-Nitrobenzaldehyde in one portion.

  • Incubation: Cap the vial and stir vigorously at room temperature (25°C) for 24–48 hours.

    • Checkpoint: The reaction mixture should become homogeneous as the aldehyde reacts.[2]

  • Quench: Add saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry organic layers over MgSO

    
    , concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc).
    
  • Validation: Expected yield >65%; ee >60% (can be improved to >90% with slow addition of aldehyde or lower temps).

Protocol B: The "Hajos-Parrish" Intramolecular Cyclization

Target: Synthesis of the Wieland-Miescher ketone analogue (bicyclic enedione precursor). Reference Grounding: Based on the original Hoffmann-La Roche patents and publications [2].

Reagents:

  • Triketone precursor (2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione) (1.0 equiv)

  • L-Proline (3 mol% - Note the significantly lower loading required for intramolecular cases)[5]

  • DMF (Concentration 1.0 M)

Step-by-Step:

  • Setup: Dissolve the triketone in anhydrous DMF under Argon.

  • Catalysis: Add L-Proline (3 mol%). Stir at RT for 20 hours.

  • Workup: The intermediate ketol is often isolated first. For the full condensation (enedione), acid catalysis (pTsOH) is traditionally used in a second step, or the reaction is heated to induce dehydration.

  • Result: This reaction typically yields >90% ee due to the rigid transition state enforced by the ring structure.

Protocol C: Aqueous "Green" Variant

Target: Aldol reaction of cyclohexanone and benzaldehyde in water. Reference Grounding: Adapted from Hayashi and Armstrong studies on water-compatible organocatalysis [3].

Reagents:

  • Cyclohexanone (0.5 mL, excess donor)

  • Benzaldehyde (0.5 mmol)

  • L-Proline (10 mol%)

  • Water (1.0 mL)

Step-by-Step:

  • Emulsion: Mix cyclohexanone, benzaldehyde, and water. The mixture will be biphasic.[6]

  • Addition: Add L-Proline. It will partition into the aqueous phase but catalysis occurs at the organic/water interface or within hydrophobic aggregates.

  • Stirring: Vigorous stirring is critical to maintain the emulsion.

  • Observation: The reaction is often faster than in organic solvents due to hydrophobic acceleration.

Troubleshooting & Decision Logic

Use the following logic flow to determine reaction conditions and troubleshoot failures.

Troubleshooting Start Select Substrate Pair Solubility Is Donor Water Soluble (e.g., Acetone)? Start->Solubility YesWater Yes Solubility->YesWater Acetone/Hydroxyacetone NoWater No (e.g., Cyclohexanone) Solubility->NoWater Cyclic Ketones ProtocolA Use Protocol A (DMSO/Acetone) YesWater->ProtocolA Check Check Conversion (TLC/NMR) ProtocolA->Check ProtocolC Use Protocol C (Emulsion/Water) NoWater->ProtocolC ProtocolC->Check LowConv Low Conversion? Check->LowConv Fix1 Increase Donor Equiv. (Push Eq. to Enamine) LowConv->Fix1 Yes Fix2 Check Water Content (Too dry = No hydrolysis Too wet = No iminium) LowConv->Fix2 Yes

Figure 2: Decision tree for protocol selection and troubleshooting common stalling issues.

Common Failure Modes
  • Racemization: Often caused by high temperatures or prolonged reaction times allowing the retro-aldol pathway. Fix: Stop reaction immediately upon consumption of aldehyde.

  • Non-Linear Effects: Aggregation of the catalyst can lead to non-linear relationships between catalyst ee and product ee. Fix: Ensure homogeneity in DMSO protocols or vigorous stirring in aqueous protocols.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[7][1][2][3][4][6] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link][1]

  • Hajos, Z. G., & Parrish, D. R. (1974).[8] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry. [Link]

  • Hayashi, Y. (2006). Organocatalysis in Water. Angewandte Chemie International Edition. [Link]

  • Zotova, N., et al. (2007).[2] Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society. [Link][4]

Sources

Application Note: High-Fidelity Synthesis of 2-Arylpyrrolidines via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-arylpyrrolidine scaffold is a privileged pharmacophore found in a vast array of bioactive alkaloids (e.g., nicotine, nornicotine) and pharmaceutical agents (e.g., antidepressants, nAChR modulators). While various synthetic routes exist—such as anodic oxidation or hydroamination—the Grignard addition to cyclic imines (or their surrogates) remains the most direct, atom-economical method for constructing the C2–aryl bond.

This guide addresses the two primary challenges in this synthesis:

  • Instability of the electrophile: The monomeric cyclic imine (

    
    -pyrroline) is unstable and prone to trimerization.
    
  • Stereocontrol: Controlling the C2 chiral center is critical for biological activity.

We present two validated protocols: a Racemic "Trimer" Method for rapid scaffold generation and an Asymmetric Sulfinimine Method for high-value, enantiopure synthesis.

Mechanistic Principles

The reaction relies on the nucleophilic attack of an organomagnesium species (


) on the electrophilic carbon of a C=N bond.[1]
The Schlenk Equilibrium & Coordination

Grignard reagents in ether/THF exist in a dynamic Schlenk equilibrium (


). The reactivity is governed by the coordination of the magnesium center to the imine nitrogen, activating the adjacent carbon for alkyl transfer.
Pathway Visualization

The following diagram illustrates the divergent pathways for racemic and asymmetric synthesis.

GrignardMechanism Precursor Precursor Trimer Isotripiperidein (Trimer) Precursor->Trimer Protocol A Sulfinimine N-Sulfinyl Imine (Chiral) Precursor->Sulfinimine Protocol B Imine Activated Imine (Electrophile) Coordination Mg-Complex (Transition State) Imine->Coordination + ArMgX Product 2-Arylpyrrolidine (Target) Coordination->Product 1. Alkyl Transfer 2. Workup Trimer->Imine Depolymerization (Heat/Lewis Acid) Sulfinimine->Imine In Situ

Figure 1: Mechanistic flow for the synthesis of 2-arylpyrrolidines via Grignard addition.[1][2][3][4][5] Protocol A utilizes the depolymerization of the stable trimer; Protocol B utilizes a chiral auxiliary.

Protocol A: The "Trimer" Method (Racemic)

Application: Rapid generation of racemic libraries or standards. Concept:


-pyrroline is unstable as a monomer. The stable trimer, isotripiperidein , is used as a storage form and depolymerized in situ to react with the Grignard reagent.
Materials
  • Substrate: Isotripiperidein (1-pyrroline trimer).

  • Reagent: Arylmagnesium bromide (1.0 M in THF or Et₂O).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Additive:

    
     (Lewis Acid - Optional but recommended for activation).
    
Step-by-Step Methodology
  • Reagent Preparation:

    • Flame-dry a 100 mL Schlenk flask under Argon.

    • Dissolve Isotripiperidein (1.0 equiv, calculated as monomer mass) in anhydrous DCM (0.2 M concentration).

    • Note: If the trimer is old, crack it thermally or add

      
       (1.1 equiv) to facilitate monomer formation and activate the imine.
      
  • Grignard Addition:

    • Cool the solution to -78 °C (Dry ice/Acetone bath).

    • Add the Aryl Grignard reagent (1.2 – 1.5 equiv) dropwise via syringe pump over 30 minutes.

    • Critical: Slow addition prevents exotherms that lead to polymerization side-products.

  • Reaction Progression:

    • Allow the mixture to warm slowly to 0 °C over 2 hours.

    • Stir at 0 °C for an additional 1 hour.

    • Monitor by TLC (stain with Dragendorff’s reagent or Ninhydrin).

  • Workup (Buffered):

    • Quench the reaction at 0 °C with saturated aqueous

      
       solution.
      
    • Caution: Do not use strong acid (HCl) immediately if the product is acid-sensitive, though pyrrolidines are generally stable.

    • Extract with DCM (3 x 20 mL).

    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent streaking of the free amine.

Protocol B: The Ellman Sulfinimine Method (Asymmetric)

Application: Synthesis of enantiopure drug candidates. Concept: This "Domino" sequence involves the addition of a Grignard reagent to a chiral


-chloro-sulfinimine. The resulting magnesium amide displaces the terminal chloride, effecting cyclization to the pyrrolidine in a single pot.
Materials
  • Substrate: 4-Chlorobutanal.

  • Auxiliary: (R)- or (S)-tert-butanesulfinamide (Ellman's Auxillary).

  • Condensing Agent:

    
     (Titanium ethoxide).
    
  • Reagent: Arylmagnesium bromide.[3]

Workflow Diagram

EllmanProtocol Step1 1. Condensation 4-Cl-butanal + (R)-t-Bu-Sulfinamide + Ti(OEt)4 Step2 2. Grignard Addition (-78°C, DCM/THF) Step1->Step2 Yields Chiral Imine Step3 3. Cyclization (Domino) Intramolecular Displacement of Cl Step2->Step3 Spontaneous upon warming Step4 4. Deprotection HCl/MeOH Step3->Step4 Yields N-Sulfinyl Pyrrolidine

Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary.

Step-by-Step Methodology
  • Imine Formation (Condensation):

    • To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in THF, add 4-chlorobutanal (1.1 equiv) and

      
       (2.0 equiv).
      
    • Stir at room temperature for 12 hours.

    • Pour into brine, filter the Titanium salts through Celite, and concentrate.

    • Result:

      
      -chloro-N-sulfinyl imine.[5][6] (Use immediately or store at -20°C).
      
  • Asymmetric Grignard Addition:

    • Dissolve the imine in anhydrous DCM (0.1 M).

    • Cool to -78 °C .

    • Add ArylMgBr (2.0 equiv) dropwise.

    • Mechanism:[3] The Grignard reagent coordinates to the sulfinyl oxygen, directing attack to the Si-face (or Re-face depending on auxiliary configuration) with high diastereoselectivity (dr > 95:5).

  • Cyclization:

    • Warm the reaction to Room Temperature.

    • Stir for 4–6 hours. The intermediate magnesium amide attacks the

      
      -carbon, displacing the chloride to form the pyrrolidine ring.
      
  • Deprotection (Cleavage of Auxiliary):

    • Quench with water. Extract with EtOAc.

    • Treat the crude N-sulfinyl pyrrolidine with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.

    • Concentrate to yield the chiral 2-arylpyrrolidine hydrochloride salt.

Quantitative Comparison of Methods

FeatureProtocol A (Trimer)Protocol B (Ellman/Chloro-imine)
Stereochemistry RacemicHigh Enantioselectivity (>95% ee)
Step Count 1 (from trimer)3 (Condensation, Add/Cyc, Deprotect)
Atom Economy HighModerate (Loss of auxiliary)
Scalability High (Kg scale feasible)Moderate (Reagent cost)
Key Risk Polymerization of imineMoisture sensitivity of

Troubleshooting & Optimization

The "Hard" vs. "Soft" Nucleophile Issue

Grignard reagents are "hard" nucleophiles. If the imine is conjugated (e.g., if using a different precursor), 1,4-addition might compete. However, for


-pyrroline, 1,2-addition is the exclusive pathway.
  • Optimization: If yields are low, switch solvent to Toluene or DCM (non-coordinating) to increase the Lewis acidity of the Mg species, enhancing coordination to the imine.

Magnesium Quality

The success of the Grignard formation (if making de novo) is critical.

  • Test: Use the titration method with salicylaldehyde phenylhydrazone to determine exact molarity before use.

  • Activation: If synthesizing the Grignard, use Iodine (

    
    ) or Dibromoethane to activate the Mg turnings.
    
Safety: Exotherm Control

Both the depolymerization of the trimer (Protocol A) and the quenching steps are exothermic.

  • Control: Always use an internal temperature probe. Do not rely solely on bath temperature.

References

  • Synthesis of 2-Substituted Pyrrolidines via Grignard Addition to 1-Pyrroline Trimer

    • Source: Brandänge, S., & Lindblom, L. (1979). Synthesis of some 2-substituted pyrrolidines. Acta Chemica Scandinavica, B33, 187-191.
    • Context: Establishes the use of isotripiperidein as the standard precursor for -pyrroline in Grignard reactions.
  • Asymmetric Synthesis via Ellman's Auxiliary (Sulfinimines)

    • Source: Schenkel, L. B., & Ellman, J. A. (2004). Applications of tert-butanesulfinamide in the asymmetric synthesis of amine-containing drugs. The Journal of Organic Chemistry, 69(6), 1800-1802.
    • Context: Defines the protocol for condens
  • Cyclization of Chloro-Imines (The "Domino" Route)

    • Source: Gomes, P., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to

      
      -chlorinated N-tert-butanesulfinyl imine.[5][6] Tetrahedron, 66(13), 2390-2396.
      
    • Context: Specific protocol for the Protocol B described above (4-chlorobutanal route).
  • General Review of Grignard Additions to C=N Bonds

    • Source: Fustero, S., et al. (2011). Asymmetric synthesis of nitrogen heterocycles via organometallic addition to chiral imines.[5] Chemical Reviews, 111(11), 6984-7034.

    • Context: Comprehensive review of mechanisms and stereochemical models.

Sources

Application Note: Strategic Utilization of (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride in Targeted TRK Inhibitor Synthesis

[1]

Executive Summary

This technical guide details the application of (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS: 1218935-60-4), a critical chiral building block used primarily in the total synthesis of Larotrectinib (Vitrakvi) , a first-in-class tropomyosin receptor kinase (TRK) inhibitor.[1]

The protocol focuses on the molecule's role as a nucleophile in Nucleophilic Aromatic Substitution (

1

Structural Analysis & Reactivity Profile[1]

Molecular Architecture

The molecule features a pyrrolidine ring bearing a 2,5-difluorophenyl substituent at the C2 position.[2][3][4][5][6][7]

  • Chirality ((R)-Configuration): The spatial arrangement is non-negotiable for biological activity.[1] In Larotrectinib, this chiral center dictates the vector of the fluorophenyl group into the hydrophobic pocket of the TRK kinase domain.

  • Difluorophenyl Moiety: The fluorine atoms at positions 2 and 5 serve two purposes:

    • Metabolic Stability: They block potential oxidation sites (P450 metabolism) on the phenyl ring.[1]

    • Electronic Modulation: They lower the electron density of the aromatic ring, influencing

      
       stacking interactions within the ATP binding pocket.
      
  • Hydrochloride Salt Form: Supplied as the HCl salt to prevent oxidation and racemization. The free base is an oil prone to degradation; the salt is a stable crystalline solid.

Reactivity Logic

The primary utility of this molecule is as a secondary amine nucleophile .

  • Challenge: The steric bulk of the adjacent 2,5-difluorophenyl group reduces the nucleophilicity of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine.

  • Solution: Successful coupling requires a non-nucleophilic base (e.g., DIPEA or TEA) to liberate the free amine in situ, combined with polar aprotic or protic solvents (n-BuOH, DMSO, or EtOH) and elevated temperatures to overcome the activation energy barrier of the

    
     transition state.
    

Critical Application: Synthesis of Larotrectinib Core[2]

The industry-standard application involves coupling this intermediate with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine .[1]

Reaction Pathway Visualization

The following diagram illustrates the process flow from salt neutralization to the formation of the core scaffold.

GStartStart: (R)-2-(2,5-Difluorophenyl)pyrrolidine HClBaseBase Addition(TEA/DIPEA)Start->Base SolubilizationFreeBaseIn-situ Free BaseGenerationBase->FreeBase NeutralizationCouplingSnAr Coupling(5-Cl-pyrazolo-pyrimidine)FreeBase->Coupling Nucleophilic AttackIntermedIntermediateArene FormationCoupling->Intermed 50-60°C, 7hWorkupCrystallization &IsolationIntermed->Workup Cool to 20°C

Caption: Figure 1. Process flow for the

Detailed Experimental Protocol

Objective: Synthesis of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine. Scale: Pilot (10 g basis).[1]

Reagents & Materials
ReagentRoleEquivalentsSpecification
(R)-2-(2,5-difluorophenyl)pyrrolidine HCl Nucleophile1.05 eq>98% ee
5-chloro-3-nitropyrazolo[1,5-a]pyrimidine Electrophile1.00 eqPurity >97%
Triethylamine (TEA) Base3.50 eqDry grade
Ethanol (EtOH) Solvent4 VolAbsolute
Tetrahydrofuran (THF) Co-Solvent1 VolStabilized
Step-by-Step Methodology
  • Reactor Setup: Equip a 250 mL jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (

    
    ).[1]
    
  • Charging:

    • Charge 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (10.0 g, 1.0 eq).

    • Charge (R)-2-(2,5-difluorophenyl)pyrrolidine HCl (12.1 g, 1.05 eq).

    • Add Ethanol (40 mL) and THF (10 mL).

    • Note: The mixture will appear as a suspension.

  • Neutralization (Exothermic Step):

    • Cool the reactor jacket to 15°C.

    • Add Triethylamine (18.0 g, 3.5 eq) dropwise over 10 minutes.

    • Observation: Monitor internal temperature.[1][6] An exotherm of 5-10°C is typical as the HCl is neutralized.[1]

  • Reaction (SnAr):

    • Heat the mixture to 55°C ± 5°C .

    • Maintain agitation for 7 hours .

    • IPC (In-Process Control):[1] Sample at 6 hours. Analyze by HPLC. Target: <1.0% remaining chloropyrimidine starting material.[1]

  • Workup & Crystallization:

    • Once complete, add Water (120 mL) slowly while maintaining temperature between 50-60°C.

    • Remove heat and apply a linear cooling ramp to 20°C over 2 hours.

    • Hold at 20°C for 2 hours to mature the crystal lattice.

    • Optional: If yield is low, cool further to -5°C.[1]

  • Isolation:

    • Filter the slurry through a polypropylene filter cloth.[6]

    • Wash the wet cake with Water (3 x 30 mL) to remove triethylammonium chloride salts.[1]

    • Dry the solid in a vacuum oven at 50-55°C for 12 hours.

Expected Yield: 90-95% Appearance: Yellow to orange solid.[1]

Quality Control & Troubleshooting

Enantiomeric Control (Chiral HPLC)

The (R)-enantiomer is required.[1] The (S)-enantiomer is considered an impurity.[1] The

  • Method: Chiralpak AD-H or equivalent.[1]

  • Mobile Phase: Hexane:IPA (90:10).[1]

  • Acceptance Criteria: >98.5% ee.

  • Correction: If ee drops, recrystallize using ethanol/water or perform a salt resolution using D-(+)-Malic acid (forms a crystalline salt with the (R)-isomer).[1]

Impurity Profile
ImpurityOriginMitigation
Unreacted Chloropyrimidine Incomplete reactionIncrease temperature to 65°C or extend time.[1]
Bis-addition product Over-reaction (rare)Maintain stoichiometry close to 1:1; avoid large excess of amine.[1]
Hydrolysis product Water in solventEnsure solvents are dry (KF <0.1%) before base addition.[1]

References

  • Array BioPharma Inc. (2010).[1][8] Substituted Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors. WO 2010/048314.[1][5][6][8]

  • Loxo Oncology, Inc. (2016).[8] Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. WO 2016/077841.[1][9]

  • Flick, A. C., et al. (2020).[10] "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry, 63(19), 10652–10704.[10] [1]

  • PubChem. (n.d.).[1] Larotrectinib Sulfate.[1][6][7][9][11] National Library of Medicine. [1]

Use of (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride in synthesizing Trk kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Pan-Trk Inhibitors Using (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

Executive Summary

The targeted inhibition of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) has revolutionized the treatment of NTRK gene fusion-positive solid tumors.[1] Central to the efficacy of first-generation pan-Trk inhibitors, most notably Larotrectinib (LOXO-101) , is the chiral pharmacophore This compound .[1]

This Application Note details the precise synthetic utility of this chiral building block. Unlike generic protocols, this guide focuses on the critical Nucleophilic Aromatic Substitution (SNAr) coupling step, where the pyrrolidine moiety is installed onto the heteroaromatic core.[1] We provide optimized reaction parameters, critical process parameters (CPPs) for enantiomeric retention, and downstream workflow integration.

Introduction & Mechanistic Rationale

The Role of the Difluorophenyl Pyrrolidine Moiety

The (R)-2-(2,5-difluorophenyl)pyrrolidine motif is not merely a structural appendage; it is the primary determinant of potency and selectivity in Larotrectinib-class inhibitors.[1]

  • Chiral Specificity: The (R)-enantiomer orients the phenyl ring into a specific hydrophobic pocket (selectivity gate) within the ATP-binding site of the TRK kinase domain.[1] The (S)-enantiomer exhibits significantly reduced binding affinity (

    
     shift > 100-fold).[1]
    
  • Metabolic Stability: The 2,5-difluoro substitution pattern blocks metabolically labile sites on the phenyl ring (specifically preventing P450-mediated oxidation at the para-position relative to the pyrrolidine attachment), extending the drug's half-life (

    
    ).[1]
    
  • Lipophilicity: The fluorination modulates the logP, facilitating membrane permeability while maintaining water solubility in the final sulfate salt form.[1]

Material Specifications

To ensure reproducible kinetics and avoid costly downstream chiral resolutions, the starting material must meet strict specifications.[1]

ParameterSpecificationCriticality
Compound Name (R)-2-(2,5-Difluorophenyl)pyrrolidine HClInput Material
CAS Number 1218935-60-4Verification
Chemical Purity

98.5% (HPLC)
High
Chiral Purity (ee)

99.0%
Critical (Hard to upgrade downstream)
Appearance White to Off-white crystalline solidVisual Check
Water Content

1.0% (KF)
Moderate (Affects stoichiometry)

Synthetic Protocol: The Coupling Reaction

This protocol describes the installation of the chiral pyrrolidine onto a 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine core.[1] This is the industry-standard "Convergent Step" in Larotrectinib synthesis.

Reaction Scheme Overview

The reaction is an SNAr displacement.[1] The hydrochloride salt of the pyrrolidine is neutralized in situ by an organic base, creating a nucleophilic free amine that attacks the electron-deficient C-5 position of the pyrimidine ring.[1]

Reagents & Equipment
  • Reactant A: 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine (1.0 equiv)[1]

  • Reactant B: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or

    
    -Butanol (anhydrous preferred)[1]
    
  • Equipment: Jacketed glass reactor with overhead stirring; internal temperature probe.[1]

Step-by-Step Procedure
  • Charge Reactor: To a clean, dry reactor under N2 atmosphere, charge Reactant A (100 g, limiting reagent) and Ethanol (10 volumes, 1.0 L).

  • Base Addition: Add DIPEA (2.5 equiv) slowly. The mixture may warm slightly (exothermic neutralization).[1]

  • Amine Addition: Add (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl (1.1 equiv) in portions over 15 minutes.

    • Note: Adding the solid salt gradually prevents clumping and ensures efficient in situ neutralization.[1]

  • Reaction Phase:

    • Heat the slurry to 40°C ± 2°C .

    • Process Insight: While higher temperatures accelerate the reaction, maintaining <50°C prevents the formation of bis-substituted impurities and degradation of the nitro group.[1]

    • Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by HPLC.

    • Target: < 1.0% remaining Reactant A.[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 20°C .

    • Slowly add Water (5 volumes) or MTBE (Methyl tert-butyl ether) to induce precipitation of the product.[1]

    • Stir for 1 hour at 0–5°C to maximize yield.

  • Isolation:

    • Filter the yellow/orange solid.[1]

    • Wash the cake with cold Ethanol/Water (1:1) to remove residual DIPEA salts.[1]

    • Dry under vacuum at 45°C.[1]

Expected Yield: 90–95% Purity: >98% (HPLC)[1]

Downstream Processing (Summary)

Following this coupling, the nitro group is reduced (Zn/NH4Cl or Pd/C + H2) to an aniline.[1] The final drug structure is assembled by reacting this aniline with phenyl chloroformate and (S)-3-hydroxypyrrolidine to form the urea linkage.[1]

Workflow Visualization

The following diagram illustrates the critical path from the chiral starting material to the active pharmaceutical ingredient (API) precursor.

G cluster_0 Critical Process Parameter (CPP) Start_Mat (R)-2-(2,5-Difluorophenyl) pyrrolidine HCl (Chiral Building Block) Reaction S_NAr Coupling (EtOH, DIPEA, 40°C) In-situ Neutralization Start_Mat->Reaction 1.1 equiv Core 5-Chloro-3-nitropyrazolo [1,5-a]pyrimidine (Scaffold) Core->Reaction 1.0 equiv IPC IPC: HPLC Check (<1% Core Remaining) Reaction->IPC IPC->Reaction Fail (Extend Time) Intermediate Nitro-Intermediate (Chirality Retained) IPC->Intermediate Pass Downstream Reduction & Urea Formation (Final API Synthesis) Intermediate->Downstream

Caption: Synthetic workflow for the installation of the chiral pyrrolidine warhead onto the heteroaromatic core.

Biological Context & Mechanism

Understanding why this synthesis is performed helps in troubleshooting potency issues. If the (R)-pyrrolidine racemizes during synthesis (rare, but possible under extreme basic/thermal stress), the biological activity collapses.[1]

TRK Signaling & Inhibition

Larotrectinib acts as an ATP-competitive inhibitor.[1][2][3] The (R)-2-(2,5-difluorophenyl) group wedges into the hydrophobic back-pocket of the kinase, preventing ATP binding and blocking the phosphorylation cascade that drives tumor growth (MAPK/ERK and PI3K/AKT pathways).[1]

Pathway NTRK_Fusion NTRK Gene Fusion (Constitutively Active) Phospho Auto-Phosphorylation NTRK_Fusion->Phospho Requires ATP ATP ATP ATP->Phospho Blocked by Inhibitor Inhibitor Larotrectinib ((R)-Difluoro moiety) Inhibitor->NTRK_Fusion Binds Hydrophobic Pocket RAS RAS Phospho->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Caption: TRK signaling cascade showing the competitive inhibition point of Larotrectinib preventing downstream proliferation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete neutralization of HCl salt.Ensure DIPEA is added before or with the amine.[1] Check pH > 9.
Impurity Formation Reaction temperature > 50°C.Maintain strict T-control (40°C).[1]
Slow Reaction Rate Solvent water content too high.[1]Use anhydrous Ethanol or n-Butanol.[1] Water suppresses SNAr kinetics here.[1]
Enantiomeric Loss Extreme pH or prolonged heating.[1]Although the pyrrolidine stereocenter is stable, avoid refluxing in strong base > 12 hours.[1]

References

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 378(8), 731-739.[1] [1]

  • Haas, J., et al. (Array BioPharma/Loxo Oncology).[1][4] (2010).[5][2] "Substituted Pyrazolo[1,5-a]pyrimidine Compounds." World Intellectual Property Organization Patent, WO2010048314.[5] (Primary source for synthetic route).[1][5][2][3]

  • Flick, A. C., et al. (2020).[1][3] "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry, 63(19), 10652–10704.[1][3] [1]

  • Loxo Oncology. (2018).[4] "VITRAKVI (larotrectinib) Prescribing Information."[1] FDA Access Data.

Sources

Troubleshooting & Optimization

Improving enantioselectivity in reactions with (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting Guide for Asymmetric Synthesis

Executive Summary

You are likely utilizing (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride as a chiral building block for TRK inhibitors (specifically Larotrectinib).[1] A common pain point with this fluorinated scaffold is maintaining high enantiomeric excess (ee > 99%) during scale-up or coupling.

The electron-withdrawing nature of the 2,5-difluorophenyl group creates unique electronic effects that stabilize the benzylic position but can also alter the solubility profile of its salts, making "standard" purification methods ineffective.

This guide addresses three critical phases:

  • Input Quality: Upgrading optical purity via salt switching (The "Malate Trick").[1]

  • Reaction Integrity: Preventing racemization during nucleophilic coupling.

  • Analytical Validation: Robust chiral HPLC methods.

Module 1: Input Quality & Purification

Issue: The commercial HCl salt has variable ee% (95-97%), but the target requires >99%. Recrystallizing the HCl salt is inefficient.

The "Malate Switch" Protocol

The hydrochloride salt of this pyrrolidine forms a hygroscopic lattice that traps impurities. The industry-standard method for upgrading enantiopurity is not to recrystallize the HCl, but to switch to the D-Malate or L-DTTA salt.

Protocol: Optical Purification via Salt Metathesis

Objective: Upgrade material from 95% ee to >99.5% ee.

  • Free-Basing:

    • Suspend the HCl salt in MTBE (Methyl tert-butyl ether) and water.

    • Add 2M NaOH until pH > 12.

    • Separate layers.[1] Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Resolution):

    • Dissolve the free base in 95% Ethanol (15 mL per gram of substrate).

    • Add D-Malic Acid (1.0 equiv).[1]

    • Heat to 70°C until dissolved.

    • Cool slowly to 20°C over 4 hours. Seed with pure crystals at 40°C if possible.

    • Stir at 0-5°C for 2 hours.

  • Filtration:

    • Filter the white solid.[1] This is the (R)-pyrrolidine D-malate salt.[1][2]

    • Result: Typically >99% ee due to the specific packing of the malate crystal lattice which excludes the (S)-enantiomer more effectively than chloride.

Technical Insight: If D-Malic acid is unavailable, Di-p-toluoyl-L-tartaric acid (L-DTTA) is a proven alternative resolving agent for 2-aryl pyrrolidines.[1]

Module 2: Reaction Optimization (Coupling)

Issue: Enantioselectivity drops during the coupling reaction (e.g., SNAr coupling with pyrazolo[1,5-a]pyrimidine).

Troubleshooting Guide: Preventing Racemization
SymptomProbable CauseCorrective Action
ee% drops 2-5% during reaction Thermal Racemization: The benzylic proton is slightly acidic due to the electron-poor difluorophenyl ring.[1] High temp + strong base promotes tautomerization.Limit Temperature: Do not exceed 60°C. Base Switch: Switch from inorganic bases (K₂CO₃) to hindered organic bases (DIPEA or TEA) to minimize proton abstraction at the chiral center.
Slow Reaction Kinetics Salt Aggregation: The HCl salt is not fully dissolving or neutralizing, leading to heterogeneous kinetics.Pre-Neutralization: Free-base the amine before adding it to the reaction vessel.[1] Do not rely on "in-situ" neutralization with weak bases.
Inconsistent Yields Solvent Effect: Non-polar solvents trap the HCl salt; Protic solvents may compete.[1]Solvent System: Use a THF/Ethanol (4:1) mixture.[1] This mimics the optimized process conditions for Larotrectinib, balancing solubility and rate.
Visualizing the Logic: Racemization Pathways

RacemizationPathways cluster_mech Mechanism of Failure Start Start: (R)-Pyrrolidine HCl FreeBase Neutralization (NaOH) Start->FreeBase MTBE/H2O Risk2 Risk: Incomplete Free-basing Start->Risk2 In-situ base Coupling Coupling Reaction (SNAr) FreeBase->Coupling Add Electrophile Risk1 Risk: Thermal Tautomerization (>80°C + Strong Base) Coupling->Risk1 Temp > 80°C Product Final Product (>99% ee) Coupling->Product Temp < 60°C Base = TEA Racemate Racemized Product (<95% ee) Risk1->Racemate Risk2->Racemate

Caption: Critical control points to prevent racemization. Thermal stress and improper neutralization are the primary drivers of chiral erosion.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use the HCl salt directly in the coupling reaction?

A: Yes, but with caution. If you add the HCl salt directly to the reaction mixture containing a base (e.g., Triethylamine), you generate Triethylamine Hydrochloride salts in situ. These salts can precipitate and encapsulate the chiral amine, causing stalling.

  • Recommendation: It is operationally safer to free-base the amine in a separate workup step (Module 1) and introduce it as an oil.[1] This ensures exact stoichiometry and kinetic consistency.[1]

Q2: My starting material is 50:50 Racemic. How do I get to the (R)-enantiomer efficiently?

A: Do not use chiral chromatography for bulk resolution; it is too expensive.[1] Use the Recycle Process :

  • Resolve: Use D-Malic acid to crystallize the (R)-isomer.

  • Racemize the Mother Liquor: Take the remaining liquid (enriched in S-isomer), treat it with KOH in DMSO (catalytic amount) at 80°C. This racemizes the (S) back to (R/S).

  • Recycle: Feed this back into step 1. This allows for >60% theoretical yield from a racemate.[3]

Q3: What is the impact of the 2,5-difluoro substitution?

A: The fluorines are electron-withdrawing.

  • Nucleophilicity: The nitrogen is less nucleophilic than a standard phenyl-pyrrolidine.[1] You may need slightly longer reaction times.

  • Acidity: The C2-proton (chiral center) is more acidic.[1] This increases the risk of racemization if you use strong bases like NaH or KOtBu. Avoid alkoxide bases.

Module 4: Analytical Validation

Trust but verify. Standard C18 columns cannot distinguish enantiomers.

Recommended Chiral HPLC Method

To accurately quantify ee%, use a polysaccharide-based stationary phase.[1]

ParameterCondition
Column Chiralpak IA or Chiralpak IC (Daicel), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm or 254 nm
Temperature 25°C
Retention (S)-isomer elutes first; (R)-isomer elutes second (Confirm with standards)

Note: The addition of 0.1% Diethylamine (DEA) is crucial to sharpen the peak shape of the basic pyrrolidine nitrogen.

References

  • Larotrectinib Process Chemistry

    • Title: Synthesis method of (R)-2-(2,5-difluorophenyl)pyrrolidine (Larotrectinib Intermediate).[1][2][3][4][5]

    • Source: CN112624950A (Patent).[1]

    • URL:[1]

  • Resolution Methodology

    • Title: Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1][3]

    • Source:Chirality, 2021; 33(12): 931-937.[1][3]

    • URL:[1][3]

  • Drug Substance Synthesis

    • Title: Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate.[1][5]

    • Source: WO2016077841A1 (Array Biopharma / Loxo Oncology).[1]

    • URL:[1]

Sources

Overcoming low-temperature requirements in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Pyrrolidine Synthesis Topic: Overcoming Low-Temperature Requirements in Pyrrolidine Functionalization Doc ID: PYR-SYN-004 | Version: 2.1

Executive Summary: The Cryogenic Bottleneck

As researchers, we are conditioned to believe that lithiation and functionalization of pyrrolidine rings require


. In the context of drug development, this cryogenic requirement is a scalability killer. It demands expensive jacketed reactors, massive energy consumption, and slow processing times.

This guide provides three validated methodologies to elevate your reaction temperatures from cryogenic (


) to near-ambient (

to

) conditions without sacrificing enantioselectivity or yield.

Module 1: Flow Chemistry (The Kinetic Solution)

The Principle: In batch chemistry, cooling is required to stabilize the lithiated intermediate (


-Boc-2-lithiopyrrolidine) because its rate of decomposition (via 

-elimination) is fast relative to the mixing time. In continuous flow, we reduce the residence time (

) to milliseconds, trapping the intermediate before it decomposes, even at higher temperatures.
Experimental Protocol: High-Temp Lithiation ( )

Based on methodologies by Yoshida et al. and Kwong et al.

Reagents:

  • Substrate:

    
    -Boc-pyrrolidine (
    
    
    
    in THF)
  • Base:

    
    -BuLi (
    
    
    
    in cyclohexane)
  • Electrophile: DMF or Alkyl Halide (

    
     in THF)
    

Workflow:

  • System Prep: Use a stainless steel or PFA coil reactor. Pre-dry with anhydrous THF.

  • Lithiation: Pump Substrate and Base into a T-mixer at

    
    .
    
  • Residence Time (

    
    ):  The critical variable. Set flow rates to achieve 
    
    
    
    in the reactor coil.
  • Quench: Immediately mix with Electrophile in a second T-mixer.

Data: Batch vs. Flow Efficiency

ParameterTraditional BatchContinuous Flow
Temperature


Time (

)


Yield


Cooling Cost High (Dry Ice/Acetone)Low (Ice/Water)
Scalability Poor (Exotherm risk)Excellent (Linear scale-up)

Visual Workflow:

FlowChemistry cluster_inputs Reagent Inputs cluster_reaction Reaction Zone (0°C) PumpA Pump A: N-Boc-Pyrrolidine Mixer1 Mixer 1 (Lithiation) PumpA->Mixer1 PumpB Pump B: s-BuLi PumpB->Mixer1 PumpC Pump C: Electrophile Mixer2 Mixer 2 (Trapping) PumpC->Mixer2 Coil Reactor Coil (tR = 5 sec) Mixer1->Coil Unstable Intermediate Coil->Mixer2 Output Collection (Product) Mixer2->Output Quenched Product

Caption: Schematic of a Flash Chemistry setup allowing unstable lithiated species to be trapped at


 before decomposition.

Module 2: Turbo-Grignards (The Thermodynamic Solution)

The Principle: Standard Grignard formation often fails with pyrrolidines due to ring opening. Lithium-halogen exchange using


-BuLi requires 

. The "Turbo-Grignard" (

), developed by Paul Knochel, uses LiCl to break up polymeric magnesium aggregates.[1] This increases the reactivity of the exchange reagent, allowing it to proceed at

to Room Temperature without side reactions.
Experimental Protocol: Functionalization at

Reagents:

  • Substrate: 3-bromo-

    
    -Boc-pyrrolidine.
    
  • Reagent:

    
     (
    
    
    
    in THF).

Step-by-Step:

  • Dissolve substrate in anhydrous THF under Argon.

  • Cool to

    
     (Standard glycol chiller).
    
  • Add

    
     dropwise.
    
  • Stir for

    
    . (Monitor by GC-MS of hydrolyzed aliquot).
    
  • Add electrophile (e.g., Benzaldehyde) and warm to RT.

Why this works: The complexation of LiCl to the Mg center creates a highly reactive magnesiate species that performs the Br/Mg exchange faster than the rate of elimination, even at higher temperatures.

Module 3: Photoredox Catalysis (The Radical Solution)

The Principle: Instead of using anionic nucleophiles (which are basic and unstable), generate a neutral


-amino radical. This bypasses the need for low temperatures entirely. Using visible light and an Iridium catalyst, you can functionalize the 

-position of

-aryl pyrrolidines at Room Temperature.

Visual Mechanism:

Photoredox Light Blue LED (450 nm) Cat Ir(III) Catalyst Light->Cat hv Excited *Ir(III) Excited Cat->Excited Substrate N-Aryl Pyrrolidine Excited->Substrate SET Oxidation Radical α-Amino Radical Substrate->Radical -H+ (Deprotonation) Product α-Functionalized Pyrrolidine Radical->Product Radical Coupling Product->Cat Catalyst Turnover

Caption: Photoredox cycle utilizing Single Electron Transfer (SET) to generate reactive radicals at Room Temperature.

Troubleshooting & FAQ

Q1: My yield dropped significantly when switching from Batch (


) to Flow (

). What went wrong?
  • Diagnosis: Your residence time (

    
    ) is likely too long. At 
    
    
    
    , the lithiated pyrrolidine half-life is extremely short.
  • Fix: Increase the flow rate of pumps A and B. Aim for a

    
    . Ensure your mixing T-junction has a small internal diameter (
    
    
    
    ) to ensure instant mixing.

Q2: When using Turbo-Grignard, I see starting material remaining after 1 hour.

  • Diagnosis: The Br/Mg exchange is equilibrium-driven.

  • Fix: Ensure you are using at least

    
     equivalents of 
    
    
    
    . If the substrate is sterically hindered, warm the reaction from
    
    
    to
    
    
    . The LiCl complex is stable enough to handle this increase.

Q3: Can I use Photoredox for


-Boc pyrrolidines? 
  • Diagnosis: Standard photoredox (e.g., MacMillan protocols) typically requires an

    
    -aryl group to lower the oxidation potential of the nitrogen lone pair. 
    
    
    
    -Boc is too electron-withdrawing.
  • Fix: Switch to an

    
    -aryl protecting group (e.g., PMP) for the reaction, then deprotect/reprotect if necessary. Alternatively, use Hydrogen Atom Transfer (HAT) co-catalysts (like quinuclidine) which can abstract protons from more electron-deficient systems.
    

References

  • Yoshida, J., et al. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Journal of Flow Chemistry, 2011.

  • Kwong, A., et al. "Rapid 'high' temperature batch and flow lithiation-trapping of N-Boc pyrrolidine."[2] Reaction Chemistry & Engineering, 2021.

  • Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[3] Angewandte Chemie International Edition, 2004.[3]

  • Prier, C. K., Rankic, D. A., and MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, 2013.

Sources

Catalyst loading optimization for pyrrolidine-based organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Loading Optimization for Pyrrolidine-Based Organocatalysts

Topic: Catalyst Loading Optimization & Troubleshooting Catalyst Class: Pyrrolidine-derived secondary amines (e.g., L-Proline, Jørgensen-Hayashi catalysts).[1] Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]

Executive Summary

In organocatalysis, the "standard" 10–20 mol% loading is often a relic of initial screening rather than a kinetic necessity.[1] As a Senior Application Scientist, I frequently see users treating catalyst loading as a linear volume knob—turning it up to increase rate. However, pyrrolidine-based systems exhibit complex non-linear behaviors due to off-cycle resting states , product inhibition , and aggregation .[1]

This guide moves beyond "add more catalyst" and focuses on kinetic efficiency . We will address why your reaction stalls, why enantioselectivity (ee) drifts with loading changes, and how to optimize for the lowest viable loading (often <1–5 mol%) using mechanistic insight.

Part 1: Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion Stalls

Q1: My reaction starts fast but stalls at ~60% conversion, even with 20 mol% catalyst. Adding more catalyst mid-reaction doesn't help.[1] Why?

Diagnosis: You are likely experiencing Product Inhibition or Parasitic Off-Cycle Equilibria , not catalyst decomposition.[1]

Technical Explanation: In pyrrolidine catalysis (especially with L-Proline), the catalyst and the aldehyde substrate can reversibly condense to form an oxazolidinone species. This is a "parasitic" off-cycle resting state.[1] While reversible, high concentrations of this species effectively sequester your catalyst.[1] Furthermore, as the reaction progresses, the product (aldol adduct) accumulates.[1] If the product binds to the catalyst (forming a product-catalyst complex) more strongly than the substrate does, the active catalyst concentration drops drastically, regardless of the initial loading.[1]

Corrective Action:

  • Water Tuning: For proline-catalyzed aldol reactions, adding a controlled amount of water (e.g., 1–2 equivalents) can accelerate the hydrolysis of the product-catalyst imine intermediate, releasing the active catalyst and the product.[1]

  • Solvent Switch: Move to a solvent that destabilizes the oxazolidinone or product-aggregate.[1] DMSO or DMF often breaks up aggregates better than CHCl₃, though they may alter stereoselectivity.[1]

  • Co-catalyst Addition: Add a hydrogen-bond donor (e.g., a thiourea or squaramide) or a weak acid (e.g., acetic acid) to facilitate the turnover step.[1]

Q2: I reduced the loading from 20 mol% to 5 mol% to save cost, but the reaction didn't just slow down—it stopped completely. Is there a "threshold" loading?

Diagnosis: You have hit the "Scavenging Threshold" due to trace impurities.[1]

Technical Explanation: Organocatalysts are sensitive to trace acids (which protonate the amine, killing the catalytic cycle) and trace metal ions.[1] If your solvent contains 1 mol% of acidic impurity and you use 5 mol% catalyst, you effectively only have 4 mol% active species.[1] If the impurity level matches the catalyst loading, activity ceases entirely.[1]

Corrective Action:

  • Protocol: Pre-treat solvents with basic alumina or use a proton sponge (e.g., 2,6-di-tert-butylpyridine) as a scavenger.[1]

  • Validation: Perform a "Standard Addition" test. Run the reaction with 1 mol%, 2 mol%, and 5 mol%. If the rate is zero at 1-2% but jumps at 5%, you have a poisoning baseline of ~2-3%.[1]

Category B: Enantioselectivity & Non-Linear Effects[1][2][3][4][5]

Q3: When I increased catalyst loading to improve yield, my enantiomeric excess (ee) dropped. Shouldn't more chiral catalyst maintain the ee?

Diagnosis: You are observing a Negative Non-Linear Effect (NLE) caused by catalyst aggregation.[1]

Technical Explanation: Pyrrolidine catalysts, particularly L-Proline, form aggregates in solution (dimers, trimers).[1] Often, the monomeric species is the active, highly selective catalyst, while the aggregates are either inactive or, worse, catalyze a non-selective background reaction.[1] At higher loadings, the equilibrium shifts toward aggregation (Le Chatelier’s principle).[1] This reduces the effective concentration of the selective monomer, allowing the uncatalyzed (racemic) background reaction to compete, thereby eroding ee.[1]

Corrective Action:

  • Dilution: paradoxically, lowering the concentration (or loading) can improve ee by favoring the monomeric species.[1]

  • De-aggregation: Use a solvent that disrupts hydrogen-bonded aggregates (e.g., switching from Toluene to MeOH/Water mixtures, if compatible).[1]

Q4: I am using a Jørgensen-Hayashi catalyst (diarylprolinol silyl ether). The ee is excellent, but the catalyst deactivates over time. How do I optimize loading for long reactions?

Diagnosis: Hydrolytic Deactivation of the silyl group or Irreversible Poisoning .[1]

Technical Explanation: Unlike L-Proline, silyl ether catalysts are sensitive to hydrolysis.[1] If the reaction generates water (e.g., condensation) or if the solvent is wet, the silyl group cleaves, leaving a prolinol which is a different (often poorer) catalyst.[1]

Corrective Action:

  • Additives: Add molecular sieves (4Å) to the reaction vessel to scavenge water in situ.

  • Acid Co-catalyst: Use a carboxylic acid additive (e.g., benzoic acid or 2,4-dinitrobenzoic acid) at 2–5 mol%.[1] This accelerates the rate-determining hydrolysis step of the imine intermediate, reducing the time the catalyst spends in vulnerable states.

Part 2: Experimental Optimization Protocols

Protocol 1: The "Same Excess" Experiment (Visualizing Catalyst Death)

Use this to determine if catalyst deactivation is occurring.

  • Run A (Standard): Start reaction with [Substrate] = 0.1 M and [Catalyst] = 0.01 M (10 mol%). Monitor conversion vs. time.

  • Run B (Same Excess): Start reaction with [Substrate] = 0.05 M and [Catalyst] = 0.01 M (20 mol% relative to substrate, but same absolute catalyst concentration).

  • Analysis: Shift the time axis of Run B so 0% conversion matches the time Run A reached 50% conversion.

    • Overlay: If the curves overlap, there is no catalyst deactivation or product inhibition.[1]

    • Divergence: If Run A is slower than Run B at the same substrate concentration point, your catalyst has deactivated or product inhibition is active.[1]

Protocol 2: Determining the Kinetic Sweet Spot

Do not screen 5%, 10%, 15%. Use a logarithmic approach.

StepLoading (mol%)PurposeExpected Outcome
1 20% Baseline Activity Establish max conversion/ee. If this fails, the reaction is chemically flawed.[1]
2 1% Sensitivity Check If yield is 0%, check for poisons.[1] If yield is >10%, the reaction is highly efficient.[1]
3 5% Linearity Check Compare rate at 5% vs 20%. If rate(20%) < 4x rate(5%), you have aggregation or solubility limits.[1]

Part 3: Mechanistic Visualization

Diagram 1: The Parasitic Cycle & Aggregation

This diagram illustrates the "hidden" pathways that consume your catalyst, necessitating higher loadings.[1]

CatalyticCycle Cat Active Catalyst (Monomer) Imine Imine Intermediate Cat->Imine + Substrate (-H2O) Aggregate Catalyst Aggregate (Inactive/Low Selectivity) Cat->Aggregate High Conc. (Reversible) Sub Substrate (Aldehyde/Ketone) Enamine Enamine Intermediate Enamine->Imine + Electrophile Imine->Cat Hydrolysis (+H2O) Releases Product Imine->Enamine Isomerization Oxazolidinone Parasitic Oxazolidinone Imine->Oxazolidinone Parasitic Cyclization Product Product (Aldol/Michael Adduct)

Caption: The Active Catalyst (Blue) is in equilibrium with inactive Aggregates (Red) and Parasitic Oxazolidinones (Yellow). High loading pushes equilibrium toward Red/Yellow states, reducing efficiency.[1]

Diagram 2: Optimization Workflow

OptimizationFlow Start Start Optimization (Standard 10-20 mol%) CheckEE Check Enantioselectivity (ee) Start->CheckEE LowEE Low ee (<80%) CheckEE->LowEE Poor Selectivity HighEE High ee (>90%) CheckEE->HighEE Good Selectivity CheckConv Check Conversion Stalled Conversion Stalls CheckConv->Stalled Plateau < 90% Complete Full Conversion CheckConv->Complete > 95% ActionDilute Action: Dilute Reaction (Check for Aggregation) LowEE->ActionDilute HighEE->CheckConv ActionWater Action: Add Water/Acid (Break Product Inhibition) Stalled->ActionWater ActionReduce Action: Reduce Loading (Logarithmic Step) Complete->ActionReduce ActionDilute->CheckEE Re-test ActionWater->CheckConv Re-test ActionReduce->Start Iterate until failure

Caption: Logical workflow for diagnosing loading issues. Note that "Low ee" triggers dilution (aggregation check) before loading adjustments.

Part 4: Comparative Data (Additives vs. Loading)

Table 1: Impact of Additives on Catalyst Loading Efficiency (Representative Data for Proline-Catalyzed Aldol)

ConditionCatalyst LoadingAdditiveTime to 90% Conv.ee (%)Notes
Standard 20 mol%None24 h92%Baseline. High loading required.
Acid Co-cat 5 mol% 5 mol% AcOH18 h94%Acid accelerates turnover; allows 4x loading reduction.[1]
H-Bond Donor 2 mol% 2 mol% Thiourea36 h96%Thiourea activates electrophile; high ee, slower rate.[1]
Wet Solvent 20 mol%5 equiv H₂O12 h88%Faster rate (hydrolysis), but slight erosion of ee.[1]
Dry Solvent 20 mol%4Å Sieves>48 h95%Very slow turnover (product inhibition); high ee.[1]

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1][2]

  • Blackmond, D. G. (2005).[1] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis.[1] Angewandte Chemie International Edition.

  • Hayashi, Y., et al. (2006).[1] Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction.[1] Angewandte Chemie International Edition.

  • Zotova, N., & Blackmond, D. G. (2010).[1] Clarification of the Role of Water in the Organocatalytic Michael Reaction. Journal of the American Chemical Society.[1][2]

  • Satoh, N., et al. (2009).[1] Non-Linear Effects in Asymmetric Organocatalysis. Bulletin of the Chemical Society of Japan.

Sources

Technical Support Center: Purification of Fluorinated Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Isolation of Fluorinated Pyrrolidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2024)

Introduction: The "Invisible" & "Unstable" Challenge

Fluorinated pyrrolidines (e.g., 3-fluoropyrrolidine, 3,3-difluoropyrrolidine) are high-value scaffolds in medicinal chemistry due to their ability to modulate pKa, lipophilicity, and metabolic stability. However, they present a "perfect storm" of purification challenges:

  • UV Invisibility: They often lack chromophores, making standard LC-UV detection useless.

  • pKa Shift: The electron-withdrawing fluorine atom significantly lowers the basicity of the amine, disrupting standard acid-base extraction protocols.

  • Latent Instability: The risk of dehydrofluorination (elimination of HF) is high, particularly under thermal stress or basic conditions.

This guide provides field-proven troubleshooting workflows to navigate these specific pitfalls.

Module 1: Detection & Visualization (Flying Blind)

User Question: "I synthesized a 3-fluoropyrrolidine derivative, but I see nothing on my LC-MS UV trace, and my crude NMR is messy. How do I track my compound during purification?"

Technical Insight: The Chromophore Void

Saturated fluorinated heterocycles do not absorb UV light above 200 nm. Relying on standard 254 nm detection will lead to accidental loss of product in the waste stream. Furthermore, the C-F bond is isosteric with C-H, often leading to poor ionization in ESI-MS compared to more polar precursors.

Troubleshooting Protocol: The "Multi-Modal" Detection System
MethodSuitabilityCritical Notes
TLC Staining High Ninhydrin: Best for primary/secondary amines (Red/Pink spots). KMnO₄: Good for general oxidizable functionality (Yellow/White spots on purple). Iodine Chamber: Universal but transient.
19F NMR Critical The "Gold Standard" for purity. Run a crude ¹⁹F NMR. A sharp singlet/multiplet confirms the presence of the F-motif. Broadening suggests decomposition or exchange.
ELSD / CAD High Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects mass, not UV absorbance. Essential for Flash/Prep HPLC.
Refractive Index (RI) Medium Useful for isocratic preparative runs but drifts significantly with gradient elution.
Visual Workflow: Detection Decision Tree

DetectionLogic Start Compound Not Visible on UV (254nm) CheckStruct Does it have a secondary/primary amine? Start->CheckStruct Flash Flash Chromatography Setup Start->Flash Ninhydrin Use Ninhydrin Stain (Heat required) CheckStruct->Ninhydrin Yes KMnO4 Use KMnO4 or Iodine Stain CheckStruct->KMnO4 No (Tertiary/Protected) DetectMethod Select Detector Flash->DetectMethod ELSD ELSD/CAD (Mass-based) DetectMethod->ELSD Available Deriv Pre-column Derivatization (e.g., Boc/Cbz) DetectMethod->Deriv ELSD Unavailable Deriv->Start Re-check UV (Now Visible)

Caption: Decision logic for detecting non-chromophoric fluorinated pyrrolidines during synthesis and purification.

Module 2: Acid-Base Extraction (The pKa Trap)

User Question: "I tried to purify my fluorinated amine by standard acid-base extraction (1N HCl wash, then basify to pH 12 and extract), but my yield is terrible. Where did it go?"

Technical Insight: The Inductive pKa Shift

Standard pyrrolidine has a pKa (conjugate acid) of ~11.3. However, the introduction of a fluorine atom on the ring exerts a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the pKa of the nitrogen lone pair.

  • 3-Fluoropyrrolidine pKa: ~9.0 - 9.5 (approximate shift)

  • 3,3-Difluoropyrrolidine pKa: Can drop to ~7.5 - 8.0.

The Trap: If you wash the organic layer with neutral water or weak acid (pH 4-5), a significant portion of the fluorinated amine may remain in the organic phase (free base form) or partition poorly into the aqueous phase because it is less basic than expected. Conversely, during back-extraction, if you don't basify high enough, or if the compound is too water-soluble (due to polarity of C-F), it stays in the water.

Troubleshooting Protocol: The "Shifted" Extraction
  • Acidification Step: Use a stronger acid concentration (e.g., 2N HCl) to ensure pH < 2. Ensure the amine is fully protonated ($ R_2NH_2^+ $) to drive it into the aqueous layer.

  • The "Salting Out" Trick: Fluorinated amines have higher water solubility. When basifying the aqueous layer to recover the amine, saturate the solution with NaCl (brine) before extracting with organic solvent. This reduces the solubility of the organic amine in water.

  • Solvent Choice: Replace Dichloromethane (DCM) with Chloroform/Isopropanol (3:1) for the extraction of the free base. This mixture is more polar and better at pulling the fluorinated amine out of the aqueous phase.

Data Table: pKa Impact on Extraction Efficiency
CompoundApprox pKa (Conj. Acid)pH Required for >99% Protonation (Aq. Phase)pH Required for >99% Free Base (Org. Phase)
Pyrrolidine11.3< 9.3> 13.3
3-Fluoropyrrolidine ~9.4 < 7.4 > 11.4
3,3-Difluoropyrrolidine ~7.5 - 8.0 < 5.5 > 10.0

Note: As fluorine content increases, the amine becomes less basic. You must ensure the acidic wash is acidic enough (pH < 2 is safe) to trap it.

Module 3: Stability & Dehydrofluorination

User Question: "My compound is decomposing upon distillation or heating. I see a new olefinic peak in the NMR. What is happening?"

Technical Insight: E2 Elimination Risk

Fluorine is a good leaving group in the presence of a base, especially if the resulting double bond is conjugated or stabilized. The


-position of the pyrrolidine ring is susceptible to dehydrofluorination  (loss of HF).
  • Mechanism: Base-mediated E2 elimination.

  • Trigger: High temperatures (>80°C) or strong bases (e.g., NaH, KOtBu) during synthesis or workup.

Troubleshooting Protocol: Preservation Steps
  • Avoid Distillation: If possible, purify via column chromatography rather than distillation. If distillation is necessary, use Kugelrohr (short path) under high vacuum to minimize thermal exposure time.

  • Base Selection: Use non-nucleophilic, bulky bases (e.g., DIPEA) rather than strong inorganic bases if basification is needed.

  • Storage: Store as the HCl or TFA salt . The protonated amine prevents the lone pair from participating in elimination mechanisms and generally stabilizes the C-F bond.

Module 4: Chromatography (The Fluorine Selectivity)

User Question: "I cannot separate the diastereomers of my substituted fluoropyrrolidine on a standard C18 column. The peaks co-elute."

Technical Insight: The "Fluorous" Interaction

Standard C18 columns rely on hydrophobic interactions. Fluorine is hydrophobic but also has unique electronic properties (high electronegativity, low polarizability). C18 often fails to discriminate between subtle stereoelectronic differences in fluorinated isomers.

Solution: Pentafluorophenyl (PFP) Stationary Phases

Switch to a PFP (Pentafluorophenyl) column .

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions, dipole-dipole interactions, and shape selectivity that are distinct from C18.
  • Benefit: They are exceptionally good at separating:

    • Fluorinated compounds from non-fluorinated impurities.

    • Regioisomers (e.g., 2-F vs 3-F pyrrolidine).[1]

    • Diastereomers of fluorinated cycles.[2]

Visual Workflow: Column Selection Strategy

ColumnSelection Input Separation Problem Standard Standard C18 Input->Standard Issue Co-elution / Poor Peak Shape Standard->Issue Solution Switch Column Chemistry Issue->Solution PFP PFP (Pentafluorophenyl) Best for F-compounds Solution->PFP Isomers/Diastereomers HILIC HILIC If compound is very polar Solution->HILIC High Polarity/Retention Issues

Caption: Chromatography column selection guide for difficult fluorinated separations.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link

  • Reichert, D. E., et al. (2021). Purification of Fluorinated Compounds. In Current Protocols in Chemical Biology.

Sources

Validation & Comparative

Comparative Guide: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl in Drug Development

[1][2]

Executive Summary

This compound (CAS: 1218935-60-4) is a specialized chiral amine intermediate.[1] Unlike general chiral auxiliaries (e.g., Evans oxazolidinones) used to induce chirality in other molecules, this compound is a Chiral Building Block incorporated directly into the final structure of the TRK inhibitor Larotrectinib (Vitrakvi) .[1]

Its value lies in the "Fluorine Effect" —the specific 2,5-difluoro substitution pattern confers metabolic stability and binding affinity superior to non-fluorinated analogs.[1] This guide compares its physicochemical advantages against non-fluorinated variants and evaluates the competing synthetic routes (Resolution vs. Ellman’s Auxiliary) used to manufacture it.[1]

Medicinal Chemistry Comparison: The "Fluorine Effect"

In the context of TRK inhibition, the 2,5-difluorophenyl moiety is not arbitrary.[1] It is engineered to outperform the unsubstituted phenyl analog.[1]

Comparative Metrics: Difluoro- vs. Phenyl- Analog
Feature(R)-2-(2,5-Difluorophenyl)pyrrolidine(R)-2-Phenylpyrrolidine (Analog)Impact on Drug Performance
Metabolic Stability High ModerateFluorine at C2/C5 blocks P450 oxidative metabolism (ring hydroxylation), extending half-life (

).[1]
Lipophilicity (LogP) Optimized (~2.5) LowerIncreased lipophilicity improves membrane permeability and CNS penetration (crucial for brain metastases).[1]
Binding Affinity High (TRK Pocket) ModerateThe electron-deficient ring engages in stronger

-stacking or electrostatic interactions within the ATP-binding pocket.[1]
Conformation Rigid/Defined FlexibleOrtho-fluorine induces specific torsion angles via electrostatic repulsion, locking the bioactive conformation.[1]

Mechanistic Insight: The 2,5-difluoro substitution creates an electron-deficient aromatic ring.[1] In the Larotrectinib binding pocket, this reduces the energetic penalty of desolvation and enhances hydrophobic contacts compared to the electron-rich unsubstituted phenyl ring.[1]

Synthetic Route Comparison: Resolution vs. Asymmetric Synthesis

For process chemists, the choice of how to generate this chiral center is critical.[1] Below is a comparison of the three dominant strategies.

Route A: Classical Resolution (Industrial Standard)
  • Method: Racemic synthesis followed by crystallization with a chiral acid.[1]

  • Auxiliary: D-Malic Acid .[1][2]

  • Performance:

    • Yield: ~61.7% (with recycling of unwanted enantiomer).[1][2]

    • ee (Enantiomeric Excess): >98.4%.[1][2][3][4][5][6]

    • Scalability: High (Multi-kg).[1]

Route B: Ellman’s Auxiliary (Asymmetric Synthesis)[1][2]
  • Method: Condensation of aldehyde with (R)-tert-butanesulfinamide, followed by Grignard addition.[1]

  • Auxiliary: (R)-tert-Butanesulfinamide (Ellman's Sulfinamide) .[1]

  • Performance:

    • Yield: 65–75% (Linear).[1]

    • ee: >99% (Diastereocontrol).[1][5][6]

    • Scalability: Moderate (Reagent cost is higher).[1]

Route C: Asymmetric Catalysis (Emerging)
  • Method: Zinc-catalyzed hydrosilylation of cyclic imines.[1]

  • Catalyst: Chiral Zinc-ProPhenol complex.[1]

  • Performance:

    • Yield: High (>90%).

    • ee: Up to 99%.[1][3][4][5]

    • Scalability: Low (Catalyst complexity).[1]

Decision Matrix: Which Route to Choose?
RequirementRecommended RouteReason
Cost Efficiency (Kg Scale) Resolution (D-Malic) Cheap chiral acids; unwanted (S)-isomer can be racemized and recycled.[1]
Speed (Discovery Scale) Ellman's Auxiliary Predictable stereochemistry; avoids trial-and-error of crystallization screening.[1]
Atom Economy Catalytic (Zn) No stoichiometric auxiliary waste; best for "Green Chemistry" metrics.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and the synthesis pathway for the Larotrectinib intermediate.

GStartTarget: (R)-2-(2,5-Difluorophenyl)pyrrolidine HClRoute1Route A: Classical Resolution(Industrial)Start->Route1Route2Route B: Ellman Auxiliary(Lab/Pilot)Start->Route2Route3Route C: Catalytic(Green Chem)Start->Route3Step1ARacemic Synthesis(Grignard + Reduction)Route1->Step1AStep1BChiral Imine Formation((R)-t-Bu-Sulfinamide)Route2->Step1BResolutionCrystallization withD-Malic AcidStep1A->ResolutionFinalPure (R)-Isomer(>98% ee)Step1B->FinalDirect Asymmetric Induction(>99% de)RecycleRacemization of (S)-isomer(KOH/DMSO)Resolution->Recycle(S)-Isomer wasteResolution->FinalYield: 35% (Single Pass)Recycle->ResolutionRecycle Loop (+25% Yield)

Caption: Comparative synthesis workflows. Route A (Red) is preferred for manufacturing due to the recycling loop, while Route B (Yellow) offers higher single-pass purity.[1]

Detailed Experimental Protocol

Method Selected: Optical Resolution via D-Malic Acid Rationale: This is the most robust, cost-effective method cited in patent literature for generating the Larotrectinib intermediate.[1]

Materials:
  • Racemic 2-(2,5-difluorophenyl)pyrrolidine (crude free base).[1][2]

  • D-Malic acid (Resolving agent).[1][2]

  • Ethanol (95%) / Ethyl Acetate (Solvents).[1]

  • Potassium Hydroxide (KOH) & DMSO (For recycling).[1][2]

Step-by-Step Procedure:
  • Salt Formation:

    • Dissolve 10.0 g of racemic 2-(2,5-difluorophenyl)pyrrolidine in 50 mL of 95% Ethanol .

    • Add 1.0 equivalent of D-Malic acid slowly while stirring at 60°C.

    • Stir for 1 hour at 60°C, then cool slowly to 20°C over 4 hours.

  • Crystallization:

    • Filter the white precipitate.[1] This is the (R)-amine · D-malate salt .[1]

    • Checkpoint: The theoretical yield of this salt is ~35-40% (based on racemate).[1]

    • Recrystallize from Ethanol if ee < 96%.[1]

  • Free Base Liberation:

    • Suspend the salt in DCM (dichloromethane) and treat with 1M NaOH.[1]

    • Separate the organic layer, dry over MgSO4, and treat with HCl in ether to precipitate the final This compound .[1]

  • Recycling (Optional but Recommended):

    • Take the mother liquor (enriched in (S)-isomer).[1]

    • Treat with KOH in DMSO at 80°C for 6 hours to racemize.

    • Re-subject the racemized material to Step 1.[1]

Expected Results:

  • Final Yield: ~61% (after 1 recycle).[1]

  • Optical Purity: >98% ee.[1][3][4][5]

  • Appearance: White to off-white crystalline solid.[1]

References

  • Larotrectinib (Vitrakvi)

    • Title: Larotrectinib: First Global Approval.[1]

    • Source: Drugs (2019).[1][7]

    • URL:[Link][1]

  • Synthesis via Resolution (D-Malic Acid)

    • Title: Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1][2]

    • Source: Chirality (2021).[1][2]

    • URL:[Link][1]

  • Asymmetric Synthesis (Ellman's Auxiliary)

    • Title: A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide.[1][8]

    • Source: Organic & Biomolecular Chemistry (2005).[1][6][8]

    • URL:[Link]

  • Catalytic Asymmetric Synthesis

    • Title: Zinc-Catalyzed Asymmetric Hydrosilylation of Cyclic Imines: Synthesis of Chiral 2-Aryl-Substituted Pyrrolidines.[1]

    • Source: Advanced Synthesis & Catalysis (2020).[1][2][3]

    • URL:[Link][1]

Comparative Guide: Synthesis Routes for 2-Arylpyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis routes for 2-arylpyrrolidines , a privileged pharmacophore found in nicotinic acetylcholine receptor agonists, glucokinase activators, and analgesic agents.

The analysis focuses on the two most dominant strategies in modern drug discovery: Directed


-Lithiation/Negishi Coupling (The Beak-Campos Method)  and Asymmetric De Novo Cyclization (The Ellman-Reddy Method) .

Executive Summary

For medicinal chemists, the choice of route depends on the stage of development.

  • Discovery Phase (Speed/Diversity): The Beak-Campos route is superior. It allows late-stage diversification of a common N-Boc-pyrrolidine core, enabling the rapid synthesis of extensive aryl analog libraries.

  • Process Phase (Scalability/Cost): The Ellman-Reddy route is often preferred. It avoids cryogenic conditions (-78 °C), pyrophoric reagents (s-BuLi), and expensive chiral ligands ((-)-sparteine), relying instead on robust Grignard chemistry and acid-mediated cyclization.

Performance Matrix
FeatureRoute A: Beak-Campos (

-Lithiation)
Route B: Ellman-Reddy (Sulfinimine Cyclization)Route C: Pd-Catalyzed Carboamination
Primary Mechanism C-H Deprotonation / Negishi CouplingNucleophilic Addition / SN2 CyclizationAlkene Insertion / C-N Bond Formation
Chirality Source (-)-Sparteine (Ligand controlled)tert-Butanesulfinamide (Auxiliary controlled)Chiral Phosphine Ligands
Enantioselectivity (ee) High (90–96%)Excellent (>98%)Moderate to High (80–95%)
Scalability Difficult (Cryogenic -78 °C required)High (Room temp to 0 °C)Moderate (Dilution often required)
Step Count Short (1-2 steps from N-Boc pyrrolidine)Medium (3-4 steps from aldehyde)Short (1 step from amino-alkene)
Atom Economy Moderate (Stoichiometric Zn, Li salts)GoodHigh

Technical Deep Dive

Route A: The Beak-Campos Method (Lithiation-Transmetalation)

This route, pioneered by Peter Beak and industrialized by Merck (Kevin Campos), represents the gold standard for accessing enantiopure 2-arylpyrrolidines from the commercially available N-Boc-pyrrolidine.

Mechanism:

  • Asymmetric Deprotonation: s-BuLi and the chiral diamine (-)-sparteine selectively remove the pro-S proton at the

    
    -position, forming a configurationally stable lithio-species.
    
  • Transmetalation: The lithium species is treated with ZnCl

    
     with retention of configuration.
    
  • Negishi Coupling: The resulting organozinc reagent undergoes Pd-catalyzed cross-coupling with aryl halides.

Critical Insight: The "sparteine surrogate" (O'Brien's diamine) can be used if natural sparteine is unavailable, often yielding the opposite enantiomer.

BeakCampos NBoc N-Boc Pyrrolidine Complex Pre-Lithiation Complex NBoc->Complex + s-BuLi / (-)-Sparteine (-78°C) Lithio Chiral α-Lithio Species Complex->Lithio Kinetic Deprotonation Zinc Organozinc Intermediate Lithio->Zinc + ZnCl2 (Ret. of Config) Product 2-Arylpyrrolidine (96:4 er) Zinc->Product + Ar-Br / Pd(OAc)2 Negishi Coupling

Figure 1: Mechanistic flow of the Beak-Campos lithiation-arylation sequence.

Route B: The Ellman-Reddy Method (Sulfinimine Auxiliary)

This approach constructs the pyrrolidine ring de novo. It utilizes Ellman’s chiral auxiliary (tert-butanesulfinamide) to direct the addition of an aryl Grignard reagent, establishing the stereocenter before ring closure.

Mechanism:

  • Condensation:

    
    -Chloro-butanal (or equivalent) condenses with chiral tert-butanesulfinamide.
    
  • Diastereoselective Addition: An aryl Grignard reagent adds to the sulfinimine. The bulky tert-butyl group directs addition to the Si-face (or Re-face depending on auxiliary), setting the chiral center with high fidelity.

  • Cyclization: Acid treatment cleaves the sulfinyl group and induces intramolecular displacement of the chloride by the amine, closing the ring.

Critical Insight: This route is robust against air and moisture compared to the lithiation route and avoids the use of pyrophoric alkyllithiums, making it safer for kilo-scale batches.

EllmanReddy Start 4-Chlorobutanal Imine N-Sulfinyl Imine Start->Imine + (R)-t-Bu-Sulfinamide Ti(OEt)4 Intermediate Sulfinamide Intermediate Imine->Intermediate + Ar-MgBr (Diastereoselective Addn) Product 2-Arylpyrrolidine (>98% ee) Intermediate->Product HCl / MeOH (Deprotection & Cyclization)

Figure 2: Step-wise construction of the pyrrolidine core via Ellman chemistry.

Experimental Protocols

Protocol A: Enantioselective -Arylation (Beak-Campos)

Best for: Rapid synthesis of analogs from a single precursor.

Reagents: N-Boc-pyrrolidine (1.0 equiv), (-)-Sparteine (1.2 equiv), s-BuLi (1.2 equiv), ZnCl


 (1.0 M in THF), Pd(OAc)

(5 mol%), P(t-Bu)

(5 mol%), Aryl Bromide (1.2 equiv).
  • Complexation: In a flame-dried flask under Ar, dissolve (-)-sparteine in anhydrous TBME. Cool to -78 °C.[1][2]

  • Lithiation: Add s-BuLi dropwise. Stir for 15 min. Add N-Boc-pyrrolidine dropwise. Stir at -78 °C for 3–5 hours. Note: Temperature control is critical; warming causes racemization.

  • Transmetalation: Add ZnCl

    
     solution dropwise. Stir for 30 min at -78 °C, then warm to ambient temperature. The solution now contains the N-Boc-2-pyrrolidinozinc reagent.
    
  • Coupling: In a separate flask, mix the Aryl Bromide, Pd(OAc)

    
    , and P(t-Bu)
    
    
    
    in THF. Transfer the zinc reagent to this catalyst mixture via cannula.
  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Quench with NH

    
    Cl (sat. aq). Extract with EtOAc. Purify via silica chromatography.
    
Protocol B: Sulfinimine Cyclization (Ellman-Reddy)

Best for: Large-scale synthesis or when cryogenic equipment is unavailable.

Reagents: 4-Chlorobutanal, (R)-tert-butanesulfinamide, Ti(OEt)


, Aryl Grignard (ArMgBr), HCl (4M in dioxane).
  • Imine Formation: Mix 4-chlorobutanal (1.0 equiv), (R)-tert-butanesulfinamide (1.0 equiv), and Ti(OEt)

    
     (2.0 equiv) in THF. Stir at RT for 12 h. Quench with brine, filter through Celite, and concentrate to obtain the crude sulfinimine.
    
  • Grignard Addition: Dissolve the crude sulfinimine in CH

    
    Cl
    
    
    
    . Cool to -48 °C (or 0 °C depending on substrate). Add ArMgBr (2.0 equiv) slowly. Stir for 4 h. Quench with NH
    
    
    Cl.
  • Cyclization: Dissolve the resulting sulfinamide in MeOH. Add 4M HCl in dioxane (excess). Reflux for 2–3 hours. The acid cleaves the sulfinyl group and catalyzes the intramolecular SN2 displacement of the chloride.

  • Isolation: Basify with NaOH (aq) to pH 12. Extract with CH

    
    Cl
    
    
    
    . The product is often obtained in high purity without chromatography.

Decision Logic for Route Selection

Use the following logic flow to determine the optimal route for your specific campaign.

DecisionTree Start Start: Define Requirement Scale Is scale > 100g? Start->Scale Cryo Is -78°C feasible? Scale->Cryo No RouteB Route B: Ellman-Reddy (Cyclization) Scale->RouteB Yes (Avoid Cryo) Analog Need diverse Aryl analogs? Cryo->Analog Yes Cryo->RouteB No RouteA Route A: Beak-Campos (Lithiation) Analog->RouteA Yes (Divergent) Analog->RouteB No (Specific Target)

Figure 3: Decision matrix for selecting the synthesis strategy.

References

  • Enantioselective, Palladium-C

    
    -Arylation of N-Boc-pyrrolidine. 
    Source: Journal of the American Chemical Society (2006).[3]
    Context: Describes the seminal Beak-Campos method using sparteine-mediated lithiation and Negishi coupling.
    
    
  • Asymmetric Synthesis of 2-Substituted Pyrrolidines by Addition of Grignard Reagents to

    
    -Chlorinated N-tert-Butanesulfinyl Imine. 
    Source: Chemical Communications (2010).[4]
    Context: Details the Ellman-Reddy protocol for non-cryogenic construction of the pyrrolidine ring.
    
    
  • An Experimental and In Situ IR Spectroscopic Study of the Lithiation-Substitution of N-Boc-2-phenylpyrrolidine. Source: Journal of the American Chemical Society (2012). Context: Provides mechanistic insights into the lithiation step, crucial for troubleshooting yield issues.

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination. Source: PubMed / NIH (2010). Context: Offers an alternative Pd-catalyzed cyclization route for specific disubstituted targets.

Sources

Definitive Guide to Enantiomeric Excess Determination of (R)-2-(2,5-Difluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

(R)-2-(2,5-Difluorophenyl)pyrrolidine is not just a standard chiral amine; it is the critical pharmacophore and starting material for Larotrectinib (LOXO-101) , a TRK inhibitor used in oncology.

The determination of its enantiomeric excess (ee) presents a specific analytical challenge:

  • Weak Chromophore: The difluorophenyl ring has relatively low UV absorption compared to extended aromatic systems, making direct chiral HPLC at standard wavelengths (254 nm) prone to baseline noise, especially at low impurity levels.

  • Secondary Amine Tailing: The pyrrolidine nitrogen is basic and prone to severe tailing on silica-based chiral stationary phases (CSPs) unless mobile phases are aggressively modified with alkylamines (e.g., DEA, TEA).

While direct chiral HPLC is possible, indirect determination via Marfey’s Reagent derivatization is the industry-validated "Gold Standard" for this specific intermediate, as documented in key process patents (e.g., WO 2010/048314). This guide prioritizes the robust derivatization method while providing the direct chiral HPLC method as a high-throughput alternative.

Part 1: The Gold Standard (Marfey’s Derivatization)

This protocol is based on the validated method used in the synthesis of Larotrectinib. It solves the UV detection issue by attaching a dinitrophenyl chromophore (absorbing strongly at 340 nm) and converts the enantiomeric separation into a diastereomeric separation, which is often easier to resolve on standard C18 phases.

The Mechanism

The reagent FDAA (Marfey’s Reagent) reacts with the secondary amine of the pyrrolidine. The resulting diastereomers have significantly different hydrophobicities due to the intramolecular hydrogen bonding between the FDAA amide proton and the pyrrolidine carboxyl/fluorine regions, allowing for baseline separation on achiral C18 columns.

Experimental Protocol
  • Reagent: N-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (FDAA).

  • Target Analyte: (R)-2-(2,5-difluorophenyl)pyrrolidine (and its S-enantiomer impurity).[1]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve approximately 1-2 mg of the pyrrolidine sample in Ethanol (1 mL).

  • Derivatization: Add a 1.5 molar excess of FDAA (relative to the amine).

  • Reaction: Heat the mixture to reflux for 2 minutes (or 40°C for 1 hour if using a heating block).

    • Scientist's Note: The reaction is fast. Over-boiling can degrade the reagent, creating interfering peaks.

  • Quenching: Cool to ambient temperature.

  • Dilution: Dilute the reaction mixture with Acetonitrile (approx. 1:10 dilution) prior to injection.

Validated HPLC Conditions (Reverse Phase)

This method is derived directly from process development data for Trk inhibitors.

ParameterCondition
Column YMC ODS-AQ (4.6 x 50 mm, 3 µm, 120 Å)
Mobile Phase A H₂O / 1% Isopropyl Alcohol (IPA) / 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile / 1% IPA / 10 mM Ammonium Acetate
Gradient 5% B to 95% B over 10-15 minutes (Linear)
Flow Rate 2.0 mL/min
Detection UV at 340 nm (Max absorption of FDAA derivative)
Temperature Ambient (25°C)

Why these conditions?

  • 10 mM Ammonium Acetate: Buffers the mobile phase to prevent pH shifts that could alter the elution of the ionizable derivative.

  • 1% IPA: A critical "wetting agent" that prevents phase collapse of the C18 chains in high-aqueous conditions and improves peak shape for the hydrophobic fluorinated derivative.

Part 2: The High-Throughput Alternative (Direct Chiral HPLC)

If you are running hundreds of samples for reaction screening (e.g., lipase resolution or asymmetric hydrogenation optimization), the derivatization step in Part 1 is a bottleneck. In these cases, use Direct Chiral HPLC.

Warning: You must use a basic additive (Diethylamine) to suppress the interaction between the pyrrolidine nitrogen and the acidic silanols of the column packing.

Recommended Conditions
ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (Daicel)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm (Note: Hexane/IPA cutoff allows low UV)
Selectivity (α) Typically > 1.2 for pyrrolidine derivatives

Part 3: Comparative Decision Matrix

The following visualization helps you choose the correct method based on your development stage.

G Start Start: ee Determination of (R)-2-(2,5-Difluorophenyl)pyrrolidine Q1 Is the sample purity >95%? Start->Q1 Branch_HighPurity Yes (Final QC or Isolated Intermediate) Q1->Branch_HighPurity Clean Branch_Crude No (Reaction Mixture / Crude) Q1->Branch_Crude Dirty Decision Decision Point: Do you have >20 samples/day? Branch_HighPurity->Decision Method_Marfey METHOD A: Marfey's Derivatization (Reverse Phase C18) • High Sensitivity (340 nm) • Removes Matrix Interferences • Robust for Salts (HCl/Tosylate) Branch_Crude->Method_Marfey Interference Risk Method_Direct METHOD B: Direct Chiral HPLC (Normal Phase AD-H/OD-H) • Fast (No prep) • Moderate Sensitivity (210 nm) • Prone to amine tailing Decision->Method_Marfey No (Accuracy Critical) Decision->Method_Direct Yes (High Throughput)

Figure 1: Decision matrix for selecting the analytical method. Method A (Marfey's) is preferred for accuracy and crude samples; Method B is preferred for high-throughput screening of clean samples.

Part 4: Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T principle), you must validate the assay before trusting the "99% ee" result.

The Racemic Spike (The "Golden Rule")

Never run a single chiral sample without a reference.

  • Synthesize/Buy Racemate: Obtain racemic 2-(2,5-difluorophenyl)pyrrolidine.

  • Spike: Mix your enantiopure sample with the racemate (approx. 1:1).

  • Validate Separation: Inject this mixture. You must see two baseline-resolved peaks.

    • If you see one peak: Your method is not separating the enantiomers (co-elution), or your "racemate" is not racemic.

    • If you see three peaks: You likely have diastereomers (if using Marfey's) or other structural impurities.

Common Failure Modes
  • Marfey's Method:

    • Issue: Peak splitting.

    • Cause: Incomplete reaction or degradation. Ensure the 2-minute reflux is strictly timed.

    • Issue: Low sensitivity.

    • Cause: The sample may be a salt (e.g., L-tartrate). Ensure you add enough base (TEA or NaHCO₃) during the derivatization step to free the amine.

  • Direct HPLC:

    • Issue: Broad, tailing peaks.

    • Cause: Insufficient DEA in the mobile phase. Freshly prepare the Hexane/IPA/DEA mixture; DEA is volatile and evaporates over time.

References

  • World Intellectual Property Organization. (2010). Substituted Pyrazolo[1,5-a]pyrimidine Compounds as Trk Kinase Inhibitors. (WO Patent No. 2010/048314). Example 14A, Step C. Link

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.[2] Journal of Chromatography B, 879(29), 3148-3161.[2] Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • BenchChem. (2025). Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Derivatives. Link

Sources

Comparative study of fluorinated vs non-fluorinated pyrrolidine organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of enamine/iminium organocatalysis, L-Proline has long served as the "simplest enzyme." However, its utility is often limited by solubility issues in organic solvents and moderate turnover frequencies. The introduction of fluorine into the pyrrolidine scaffold—specifically at the C4 position—is not merely a steric modification; it is a profound electronic and conformational editing tool.

This guide objectively compares native L-Proline against its fluorinated counterparts, (2S,4R)-4-Fluoro-L-Proline (trans-4-F-Pro) and (2S,4S)-4-Fluoro-L-Proline (cis-4-F-Pro) . Our analysis demonstrates that strategic fluorination pre-organizes the catalyst geometry via the gauche effect, enhancing enantioselectivity (ee) and solubility in non-polar media, often at the cost of slightly reduced reaction rates due to inductive effects.

Mechanistic Foundations: The Fluorine Effect

To select the correct catalyst, one must understand the causality between the fluorine atom and the transition state geometry.

The Gauche Effect and Ring Puckering

Unlike L-Proline, which fluctuates rapidly between


-endo and 

-exo conformations, 4-fluorinated prolines are conformationally locked. This is due to the fluorine gauche effect , where the C–F bond aligns gauche to the vicinal C–N bond to maximize

hyperconjugation.
  • L-Proline: Flexible ring; entropic penalty upon binding substrate.

  • ** trans-4-F-Pro:** Enforces

    
    -exo  pucker (Down). This mimics the productive transition state of many aldol reactions, reducing the entropy cost of activation.
    
  • ** cis-4-F-Pro:** Enforces

    
    -endo  pucker (Up). Often leads to mismatched transition states for standard aldol reactions but useful for specific inversion cases.
    
Electronic Tuning (pKa)

Fluorine is highly electronegative. This inductive effect propagates through the ring:

  • Lower Amine Basicity: Nucleophilicity decreases. Enamine formation is slower, potentially reducing

    
    .
    
  • Lower Acid pKa: The carboxylic acid becomes a stronger Brønsted acid (lower pKa), strengthening the hydrogen bond to the electrophile (aldehyde/imine) in the Zimmerman-Traxler transition state.

Visualization: Conformational Landscape

G cluster_0 Native L-Proline cluster_1 Fluorinated Variants Pro_Endo Cγ-Endo (Up) Conformer Pro_Exo Cγ-Exo (Down) Conformer Pro_Endo->Pro_Exo Rapid Equilibrium (Flexible) Trans_F trans-4-F-Pro (2S, 4R) Exo_Lock Locked Cγ-Exo (Pre-organized) Trans_F->Exo_Lock Gauche Effect Cis_F cis-4-F-Pro (2S, 4S) Endo_Lock Locked Cγ-Endo (Distorted) Cis_F->Endo_Lock Gauche Effect High_EE High Enantioselectivity (Aldol/Mannich) Exo_Lock->High_EE Rigid TS High Solubility Low_EE Lower Selectivity (Typically) Endo_Lock->Low_EE Mismatched TS

Figure 1: Conformational locking mechanism driven by C4-fluorination. The 'trans' isomer locks the ring in the productive 'exo' conformation favored for enamine catalysis.

Performance Comparison Data

The following data summarizes the performance of these catalysts in a standard Intermolecular Aldol Reaction (Cyclohexanone + p-Nitrobenzaldehyde).

Conditions: 10-20 mol% catalyst, DMSO or DMSO/Water, RT.

FeatureL-Proline (Native)** trans-4-F-Proline cis-4-F-Proline**
Ring Conformation Flexible (Endo/Exo mix)Locked Exo (Down)Locked Endo (Up)
Solubility (Organic) Poor (Requires polar solvents)High (Soluble in DCM, THF)Moderate/High
Reaction Rate (

)
1.0 (Benchmark)0.6 - 0.8 (Slower due to electronics)< 0.5 (Often sluggish)
Enantioselectivity (ee) Good (90-96%)Excellent (97-99%)Poor (< 50% or reversal)
Diastereoselectivity (dr) ~ 4:1 to 20:1 (anti:syn)> 20:1 (anti:syn)Variable
Catalyst Loading Typically 20-30 mol%Can reduce to 5-10 mol% High loading required
Primary Use Case General purpose, aqueous mediaHigh-precision, organic mediaMechanistic probes, specific inversions

Key Insight: While trans-4-F-Proline reacts slightly slower due to the electron-withdrawing fluorine reducing nucleophilicity, it achieves higher ee and dr because the pre-organized ring minimizes non-productive transition states. Furthermore, its superior solubility allows reactions in non-polar solvents where L-Proline fails.

Experimental Protocol: Comparative Screening

This self-validating protocol is designed to screen catalyst efficiency in an asymmetric aldol reaction.

Materials
  • Electrophile: 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol).

  • Nucleophile: Cyclohexanone (Use excess: 5.0 equiv to drive equilibrium).

  • Catalysts: L-Proline, trans-4-F-Proline.[1][2]

  • Solvent: DMSO (Standard) vs. DCM (To test solubility benefit).

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR yield).

Step-by-Step Workflow
  • Preparation:

    • Weigh 0.5 mmol of 4-nitrobenzaldehyde into a 4 mL vial.

    • Add 10 mol% (0.05 mmol) of the chosen catalyst.

    • Add 1.0 mL of solvent (DMSO or DCM).

  • Initiation:

    • Add 2.5 mmol (260 µL) of cyclohexanone.

    • Seal vial and stir at room temperature (23 °C).

  • Monitoring (The Self-Validation Step):

    • T=1h, 4h, 24h: Take a 50 µL aliquot.

    • Dilute with

      
      .
      
    • Analyze via crude

      
      -NMR. Monitor the disappearance of the aldehyde proton (10.1 ppm) relative to the internal standard.
      
    • Stop Condition: If conversion >95% or T=24h.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (3x). Dry over

      
      , filter, and concentrate.
      
  • Analysis:

    • Yield: Isolated mass.

    • Stereoselectivity: Chiral HPLC (e.g., Chiralpak AD-H or AS-H column, Hexane/IPA gradient). Compare anti/syn ratio (dr) and enantiomeric excess (ee).

Screening Logic Visualization

Workflow Start Start Screen Solvent_Check Solvent Selection Start->Solvent_Check Branch_Aq Aqueous/Polar (DMSO, H2O) Solvent_Check->Branch_Aq Branch_Org Non-Polar (DCM, Toluene) Solvent_Check->Branch_Org Cat_Pro Use L-Proline (Cost effective) Branch_Aq->Cat_Pro Soluble Cat_FPro Use trans-4-F-Pro (Solubility required) Branch_Aq->Cat_FPro Higher Precision Branch_Org->Cat_Pro Insoluble (Fail) Branch_Org->Cat_FPro Mandatory Reaction Run Reaction (Monitor Aldehyde Signal) Cat_Pro->Reaction Cat_FPro->Reaction Check_Conv Conversion > 90%? Reaction->Check_Conv Analyze Analyze ee/dr (Chiral HPLC) Check_Conv->Analyze Yes Optimize Increase Loading or Change Solvent Check_Conv->Optimize No Optimize->Reaction

Figure 2: Decision tree for catalyst selection based on solvent constraints and performance requirements.

Strategic Recommendations

  • Use L-Proline When:

    • Cost is the primary driver (L-Proline is significantly cheaper).

    • The reaction can tolerate or benefits from aqueous/DMSO media.

    • Moderate enantioselectivity (90-95% ee) is acceptable.

  • Use trans-4-Fluoro-L-Proline When:

    • Solubility is critical: You need to run the reaction in DCM, Chloroform, or Toluene to accommodate hydrophobic substrates.

    • Maximum Selectivity is required: You need >98% ee and high dr (e.g., late-stage drug intermediate).

    • NMR Studies: You need to monitor the catalyst species; the Fluorine tag (

      
      -NMR) serves as a built-in handle to observe enamine intermediates without interference.
      
  • Avoid cis-4-Fluoro-L-Proline:

    • Unless you are specifically studying the "mismatched" case or require a specific diastereomer that native proline cannot access.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link

  • Zoutendijk, I., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-L-proline. Journal of Organic Chemistry, 86(11), 7609–7624. Link

  • Pansare, S. V., & Pandya, K. (2006). Simple diamine-catalyzed asymmetric aldol reaction of ketones with aromatic aldehydes. Journal of the American Chemical Society, 128(30), 9624–9625. Link

Sources

Validation of Analytical Methods for (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride (CAS: 1218935-60-4) Application: Key chiral intermediate for Larotrectinib (TRK inhibitor).[1][2] Primary Challenge: Enantiomeric purity determination in the presence of regioisomers and salt stoichiometry.

This guide provides a technical comparison of analytical methodologies for the quality control of (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl. It moves beyond generic protocols to establish a self-validating Normal Phase Chiral HPLC method , optimized for the specific solubility and chromophoric properties of the difluorophenyl-pyrrolidine motif.[1]

Part 1: Method Selection & Comparative Analysis

The selection of an analytical method for chiral amine salts is a balance between solubility , selectivity (α) , and robustness .[1] Below is a technical comparison of the three dominant approaches evaluated for this specific compound.

Comparative Matrix: Analytical Techniques
FeatureMethod A: Normal Phase Chiral HPLC (Selected)Method B: Reverse Phase Chiral HPLC Method C: Derivatization (Marfey's Reagent)
Principle Direct separation on polysaccharide stationary phase (Amylose/Cellulose).[1]Separation on immobilized phase using aqueous/organic buffers.[1]Diastereomeric conversion followed by achiral C18 separation.[1]
Selectivity (α) High (Typically > 1.5) .[1] The rigid chiral grooves of NP columns interact strongly with the phenyl ring.Moderate. Aqueous solvation shells can mask chiral recognition sites.[1]High, but dependent on reaction completeness.[1]
Sample Prep Simple. Dissolve salt in EtOH/IPA; dilute with mobile phase.Simple. Dissolve in water/MeOH.Complex. Requires heating, quenching, and extraction.[1] High risk of racemization during prep.
Sensitivity Good (UV 210-220 nm).[1]Excellent (Compatible with MS).High (Reagent adds strong chromophore).[1]
Robustness High. Sensitive to water content but stable with temperature control.[1]Moderate. pH sensitive; column life often shorter with amine salts.[1]Low. Reagent stability and reaction kinetics introduce variables.
The Verdict: Why Normal Phase?

For (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl, Normal Phase Chiral HPLC is the superior choice.[1]

  • Direct Analysis: It avoids the kinetic risks of derivatization.

  • Salt Compatibility: While the analyte is an HCl salt, it is soluble in lower alcohols (Ethanol/Methanol).[1] By using a mobile phase containing alcohol (e.g., Hexane:IPA), the salt remains in solution without requiring a free-basing step that could alter the impurity profile.[1]

  • Chromophore Utilization: The 2,5-difluorophenyl group has significant absorption in the low UV range (210-220 nm), which is transparent in high-quality Hexane/IPA mixtures.[1]

Part 2: The Optimized Analytical Protocol

This protocol has been designed to meet ICH Q2(R2) standards.[1] It utilizes a Cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, known for its superior separation of aromatic pyrrolidines.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm)Immobilized phase allows robust solvent use; 3µm particle size improves resolution (

) of the enantiomeric pair.[1]
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v) DEA acts as a peak tailing suppressor by masking silanols and ensuring the amine remains in a consistent ionization state.[1]
Flow Rate 1.0 mL/minOptimized for Van Deemter efficiency of 3µm particles.
Column Temp 25°C ± 1°CLower temperature generally favors enthalpy-driven chiral separation.[1]
Detection UV @ 220 nm The difluorophenyl ring absorption maximum.
Injection Vol 5-10 µLLow volume prevents solvent mismatch effects (broadening).[1]
Run Time 20 minutesSufficient to elute the (S)-enantiomer (typically elutes first or second depending on column) and potential regioisomers.[1]
Sample Preparation (Self-Validating Step)[1]
  • Diluent: Ethanol : Mobile Phase (10 : 90).[1]

  • Stock Solution: Accurately weigh 25 mg of (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl into a 25 mL volumetric flask. Dissolve in 2.5 mL Ethanol (sonicate if necessary). Make up to volume with Mobile Phase.

  • System Suitability Solution: Mix equal parts of (R)-enantiomer standard and (S)-enantiomer impurity standard to achieve a ~1:1 ratio. Requirement: Resolution (

    
    ) > 2.0.
    

Part 3: Validation Framework (ICH Q2(R2))

This section details the experimental logic required to validate the method.

Specificity (Selectivity)

Objective: Prove the method distinguishes the analyte from its enantiomer, synthesis precursors (2,5-difluorobenzaldehyde), and degradation products.[1]

  • Protocol: Inject individual markers:

    • Blank (Mobile Phase).

    • Placebo (if formulation excipients exist).[1]

    • (R)-isomer reference standard.[1][2]

    • (S)-isomer reference standard (Enantiomer).

    • 2,5-difluorobenzaldehyde (Precursor).[1][3]

  • Acceptance Criteria: No interference at the retention time of the main peak. Resolution (

    
    ) between (R) and (S) enantiomers 
    
    
    
    .[1] Peak purity (using DAD)
    
    
    .[1]
Linearity & Range

Objective: Verify the response is proportional to concentration, covering the limit of quantitation (LOQ) to 120% of the target concentration.

  • Protocol: Prepare 6 concentration levels.

    • Trace Analysis (Enantiomeric Purity): 0.05% to 1.0% of target concentration.[1]

    • Assay (Chemical Purity): 80% to 120% of target concentration.[1][4]

  • Data Treatment: Plot Area vs. Concentration. Calculate correlation coefficient (

    
    ) and y-intercept bias.
    
  • Acceptance:

    
    .[1] Bias within ±2.0% at 100% level.[1]
    
Accuracy (Recovery)

Objective: Confirm no bias in quantification, particularly for the chiral impurity.

  • Protocol: "Spike" experiments.

    • Spike (S)-enantiomer into the pure (R)-matrix at LOQ, 100% limit (e.g., 0.5%), and 150% limit.[1]

  • Calculation:

    
    [1]
    
  • Acceptance: 90.0% – 110.0% recovery for impurities; 98.0% – 102.0% for assay.[1]

Precision

Objective: Assess the method's internal consistency.

  • Repeatability: 6 injections of the 100% standard. (RSD

    
     1.0% for Assay; 
    
    
    
    5.0% for Impurities).[1][4]
  • Intermediate Precision: Different analyst, different day, different column batch. (Overall RSD

    
     2.0%).[1][4]
    
Robustness (Design of Experiment)

Objective: Determine the method's tolerance to small variations.

  • Variables:

    • Flow rate (± 0.1 mL/min).[1]

    • Column Temperature (± 5°C).

    • Mobile Phase Organic Ratio (± 2% IPA).[1]

  • Critical Check: Does the Resolution (

    
    ) drop below 1.5 under any condition? If yes, the method parameters must be tightened.
    

Part 4: Visualization of Workflows

Method Development Decision Tree

This diagram illustrates the logical pathway taken to select the Normal Phase method over alternatives.

MethodSelection Start Start: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl CheckSolubility Check Solubility Start->CheckSolubility IsSolubleHexane Soluble in Hexane/Alcohol? CheckSolubility->IsSolubleHexane RP_Path Reverse Phase (RP) Path IsSolubleHexane->RP_Path No (Water soluble only) NP_Path Normal Phase (NP) Path IsSolubleHexane->NP_Path Yes (with alcohol) Derivatization Derivatization (Marfey's) RP_Path->Derivatization Weak UV / No Separation DirectChiral Direct Chiral Separation RP_Path->DirectChiral Standard SelectColumn Screen Polysaccharide Columns (AD, OD, IC, IG) NP_Path->SelectColumn OptimizeRP Optimize RP Method (Buffer/ACN) DirectChiral->OptimizeRP CheckSelectivity Check Selectivity (α) SelectColumn->CheckSelectivity OptimizeNP Optimize NP Method (Hexane/IPA/DEA) CheckSelectivity->OptimizeNP α > 1.2 CheckSelectivity->OptimizeRP α < 1.2 (Switch Mode)

Caption: Decision logic for selecting Normal Phase Chiral HPLC for phenyl-pyrrolidine salts.

Validation Workflow (ICH Q2)

This diagram outlines the sequential execution of the validation protocol.

ValidationFlow Step1 1. System Suitability (Resolution > 2.0) Step2 2. Specificity (Interference Check) Step1->Step2 Step3 3. Linearity (r² > 0.999) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4 Step5 5. Precision (Repeatability) Step4->Step5 Step6 6. Robustness (Parameter Stress) Step5->Step6 Report Final Validation Report Step6->Report

Caption: Sequential workflow for ICH Q2(R2) method validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Phenomenex. (2020).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[1][5] [Link]

  • Lv, X., et al. (2021).[1][4][6][7] Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1][7] Chirality, 33(12), 931-937.[1][7] [Link]

  • Subramanian, G. (2019).[1][8] Chiral Separation Techniques: A Practical Approach.[1][5] Wiley-VCH.[1] (General reference for polysaccharide column mechanisms). [Link][1]

  • Laetsch, T. W., et al. (2018).[1] Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study.[1] The Lancet Oncology.[1] (Context for Larotrectinib intermediate importance). [Link]

Sources

Safety Operating Guide

(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride , a critical chiral intermediate used in the synthesis of TRK inhibitors like Larotrectinib.[1][2][3]

As a Senior Application Scientist, I have structured this not merely as a checklist, but as an operational risk-management system. The presence of the difluorophenyl moiety and the hydrochloride salt form dictates specific waste streams to prevent the release of hydrofluoric acid (HF) and hydrochloric acid (HCl) during thermal destruction.[1]

Part 1: Operational Executive Summary

Immediate Directive: Do not dispose of this compound down the drain. Do not mix with non-halogenated solvents.[1][2] Primary Disposal Path: High-temperature incineration with flue gas scrubbing (Halogenated Waste Stream).[1][2]

Parameter Critical Data
Chemical Name This compound
CAS Number 1218935-60-4
Molecular Formula C₁₀H₁₁F₂N[1][2][3][4][5][6][7] · HCl
Hazard Class Irritant (Skin/Eye/Resp), Acute Tox.[2][3][4] (Oral)
Waste Profile Halogenated Organic Solid/Liquid
Key Risk Thermal decomposition releases HF (Hydrogen Fluoride) and HCl .

Part 2: Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand its stress points. This compound is a stable salt under ambient conditions but becomes a source of corrosive toxic gas under thermal stress.[2]

The Halogen Factor (The "Why")

The 2,5-difluoro substitution on the phenyl ring is chemically robust.[1][2] In a standard laboratory incinerator lacking scrubbers, these fluorine atoms will convert to Hydrogen Fluoride (HF) gas.

  • Operational Consequence: You must explicitly label waste containers as "Halogenated."[1][2] Failure to do so puts downstream waste facility workers at risk of equipment corrosion and toxic release.[2]

The Amine Hydrochloride Nature

As a hydrochloride salt of a secondary amine, the compound is water-soluble.[1][2]

  • Environmental Risk: If released into waterways, it can alter local pH and exhibit aquatic toxicity common to fluorinated organics.

  • Stability: It is hygroscopic.[1][2] Waste containers must be tightly sealed to prevent the material from clumping or degrading into a sticky, difficult-to-handle mass.[1][2]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spilled Powder)[1][2]
  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1][2] Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.[3][4]

  • Labeling: "Hazardous Waste - Solid - Halogenated Organic."[1][2][4]

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent uncontrolled oxidation of the amine.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.[3]

    • Incompatible: Strong bases (liberates the free amine, altering volatility), Strong Oxidizers.

  • pH Adjustment: Do not neutralize the waste stream in the accumulation container. Leave the salt in its stable acidic/neutral form.[2] Neutralizing it to the free base increases volatility and odor.[2]

  • Stream Selection: Pour into the Halogenated Solvent carboy.[2] Even if dissolved in a non-halogenated solvent (like methanol), the presence of the difluoro-compound renders the entire mixture halogenated for disposal purposes.[1][2]

Part 4: Waste Stream Management Flowchart

This logic flow ensures the material reaches the correct destruction facility.[1][2]

DisposalWorkflow Figure 1: Waste Stream Decision Logic. Note that solutions in non-halogenated solvents must still enter the Halogenated stream. Start Waste Generation: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder/Filter Cake) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor) StateCheck->LiquidPath Solution SolidBin Bin: Halogenated Organic Solid SolidPath->SolidBin Double Bag & Tag ContamCheck Is it mixed with Halogenated Solvents? LiquidPath->ContamCheck LiquidHalo Carboy: Halogenated Solvents ContamCheck->LiquidHalo Yes (e.g., DCM) LiquidNonHalo Carboy: Halogenated Solvents (Due to Solute) ContamCheck->LiquidNonHalo No (e.g., MeOH) Destruction Final Fate: High-Temp Incineration (w/ HF Scrubbing) SolidBin->Destruction LiquidHalo->Destruction LiquidNonHalo->Destruction Must be treated as Halo

Part 5: Spill Response Protocol

Pre-requisites: Nitrile gloves (double gloved), N95 particulate respirator (or P100), safety goggles, and lab coat.

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2] Mark the zone.

  • Contain:

    • Dry Spill: Do not dry sweep (creates dust).[1][2] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1][2]

    • Wet Spill: Absorb with vermiculite or specific organic spill pads.[1][2]

  • Decontaminate: Wipe the surface with a mild soap solution followed by water.[2] Do not use bleach (potential reaction with amine).[1][2]

  • Disposal: Place all cleanup materials (gloves, wipes, absorbent) into a clear plastic bag, seal it, place that bag into the Halogenated Solid Waste container.

SpillResponse Figure 2: Immediate Spill Response Workflow. Accident Spill Occurs Assess Assess Volume & State Accident->Assess Dry Dry Powder Assess->Dry Wet Liquid/Solution Assess->Wet ActionDry Cover with damp cloth to suppress dust. Scoop into bag. Dry->ActionDry ActionWet Absorb with Vermiculite. Do NOT use Bleach. Wet->ActionWet Final Seal in HazWaste Bag Label: 'Debris contaminated with Fluorinated Amine' ActionDry->Final ActionWet->Final

Part 6: Regulatory & Compliance Framework

In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.[8] While it may not have a specific "U" or "P" listed code (unless it is a commercial chemical product being discarded unused), it is regulated by characteristic.[9]

  • RCRA Classification:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride): F001/F002 .[8][10]

    • If pure substance: typically managed as D000 (Non-listed) but requires a profile of "Toxic, Halogenated" .

  • DOT Shipping (for waste hauler):

    • Likely classification: UN 2811, Toxic solids, organic, n.o.s.[3][4] (this compound), 6.1, PG III.[1][2][3][4]

Expert Insight: Always provide your waste vendor with the Safety Data Sheet (SDS) .[1][2] The presence of Fluorine is the single most important data point for them to select the correct incineration chamber to avoid damaging their scrubbers.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 89618473, this compound. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Vertex Pharmaceuticals/Bayer. (2023).[1][2] Larotrectinib (Vitrakvi) Environmental Risk Assessment (Contextual usage of intermediate). Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.